molecular formula C9H18O B072229 1-Butyl-1-cyclopentanol CAS No. 1462-97-1

1-Butyl-1-cyclopentanol

Cat. No.: B072229
CAS No.: 1462-97-1
M. Wt: 142.24 g/mol
InChI Key: GQTUSXZITATQAM-UHFFFAOYSA-N
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Description

1-Butyl-1-cyclopentanol is a tertiary alcohol compound that serves as a versatile intermediate in synthetic organic chemistry, particularly valued for its role in pharmaceutical, agrochemical, and materials science research. Its structure, featuring a cyclopentyl ring with a butyl substituent and a hydroxyl group, imparts steric and electronic properties that influence reactivity in key transformations such as nucleophilic substitution, oxidation, and esterification. Researchers utilize this compound to investigate steric effects, ring strain, and reaction kinetics, as the bulky butyl group can modulate selectivity and mechanism in synthetic pathways. Additionally, it acts as a precursor for derivatives like esters and ethers, enabling the exploration of novel compounds with potential biological or material applications. Provided in high purity, this compound ensures reliability and reproducibility in experimental studies, supporting advancements in chemical research and innovation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylcyclopentan-1-ol
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InChI

InChI=1S/C9H18O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTUSXZITATQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00163306
Record name 1-Butylcyclopentanol
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Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1462-97-1
Record name 1-Butylcyclopentanol
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Record name 1-Butylcyclopentanol
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Record name 1-BUTYL-1-CYCLOPENTANOL
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Foundational & Exploratory

An In-depth Technical Guide to 1-Butyl-1-cyclopentanol (CAS: 1462-97-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Butyl-1-cyclopentanol (CAS Number: 1462-97-1), a tertiary alcohol with applications in the fragrance and fine chemical industries. This document consolidates key physicochemical data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.

Core Properties and Physicochemical Data

This compound is a colorless liquid with a characteristic fruity odor.[1] It is primarily utilized in the formulation of perfumes, cosmetics, and as a flavoring agent.[1] Its molecular and physical properties are summarized in the tables below.

Table 1: General and Molecular Properties
PropertyValueSource
CAS Number 1462-97-1[2][3][4][5]
Molecular Formula C₉H₁₈O[2][3][4][5]
Molecular Weight 142.24 g/mol [1][2][3]
IUPAC Name 1-butylcyclopentan-1-ol[3]
Synonyms This compound, Cyclopentanol, 1-butyl-[1][3]
Canonical SMILES CCCCC1(CCCC1)O[3]
InChI Key GQTUSXZITATQAM-UHFFFAOYSA-N[2][3]
Table 2: Physicochemical and Thermodynamic Properties
PropertyValueUnitSource
Density 0.919g/cm³[5]
Boiling Point 189 (at 760 mmHg)°C[1][5]
Melting Point (Calculated) 286.81K[2]
Flash Point 73.9°C[1][5]
Vapor Pressure 0.159 (at 25°C)mmHg[1][5]
Refractive Index 1.469[1]
Water Solubility (log₁₀WS, Calculated) -2.86mol/L[2]
Octanol/Water Partition Coefficient (logP) 2.48[1][2][5]
Topological Polar Surface Area (PSA) 20.23Ų[1]
Enthalpy of Vaporization (Calculated) 51.41kJ/mol[2]
Enthalpy of Fusion (Calculated) 10.79kJ/mol[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction, which involves the addition of a butylmagnesium halide to cyclopentanone.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1-Bromobutane

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating or sonication. Once the reaction starts, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of butylmagnesium bromide.

  • Reaction with Cyclopentanone: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of cyclopentanone in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization Protocols

To confirm the identity and purity of the synthesized this compound, various spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected spectrum would show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the cyclopentyl ring protons (multiplets), as well as a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR: Prepare the sample as for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring attached to the hydroxyl group, and the four distinct carbons of the butyl group.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of a neat sample of the liquid using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or between salt plates (NaCl or KBr). The spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. Additionally, characteristic C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Obtain the mass spectrum using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 142, although it may be weak. Characteristic fragmentation patterns for tertiary alcohols would be expected, including the loss of the butyl group.

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification Mg Magnesium Turnings Grignard Butylmagnesium Bromide Mg->Grignard ButylBromide 1-Bromobutane ButylBromide->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ReactionMixture Alkoxide Intermediate Grignard->ReactionMixture Addition Cyclopentanone Cyclopentanone Cyclopentanone->ReactionMixture Quench Quench (aq. NH4Cl) ReactionMixture->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Vacuum Distillation Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Grignard synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[6][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

1-Butyl-1-cyclopentanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an overview of the fundamental physicochemical properties of 1-Butyl-1-cyclopentanol, a tertiary alcohol with applications in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The molecular formula and weight are critical parameters in experimental design and analysis. The data for this compound is summarized below.

ParameterValueSource
Molecular FormulaC9H18O[1][2][3][4]
Molecular Weight142.24 g/mol [2]
---142.241 g/mol [1]
---142.242 g/mol [3]
---142.2386 g/mol [4]
---142.243 g/mol

Logical Relationship of Chemical Properties

The following diagram illustrates the relationship between the compound's name, its molecular formula, and its resulting molecular weight.

Figure 1. Physicochemical Properties of this compound A This compound B Molecular Formula C9H18O A->B has C Molecular Weight ~142.24 g/mol B->C results in

Figure 1. Physicochemical Properties of this compound

References

An In-depth Technical Guide to the Synthesis of 1-Butyl-1-cyclopentanol from Cyclopentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1-cyclopentanol from cyclopentanone, a tertiary alcohol with applications in fragrance and as a building block in organic synthesis. The primary focus is on the nucleophilic addition of an organometallic reagent to the carbonyl group of cyclopentanone. This document details two robust synthetic methodologies: the Grignard reaction using butylmagnesium bromide and the corresponding reaction with n-butyllithiam. It includes detailed experimental protocols, characterization data, and visual diagrams of the reaction mechanism and experimental workflow.

Introduction

This compound is a tertiary alcohol synthesized through the addition of a butyl nucleophile to cyclopentanone. The most common and effective methods for this transformation involve the use of organometallic reagents, specifically Grignard reagents or organolithium compounds. These reactions are fundamental in organic chemistry for the formation of carbon-carbon bonds and the synthesis of alcohols. The resulting this compound can serve as a precursor in various synthetic pathways and is of interest for its chemical properties.

Reaction Mechanisms

The synthesis of this compound from cyclopentanone is achieved via nucleophilic addition to the carbonyl carbon of cyclopentanone. The two principal methods are detailed below.

Grignard Reaction

The Grignard reaction is a widely used method for forming carbon-carbon bonds.[1] In this synthesis, butylmagnesium bromide, the Grignard reagent, is prepared by reacting 1-bromobutane with magnesium metal in an anhydrous ether solvent.[2][3] The highly polarized carbon-magnesium bond of the Grignard reagent renders the butyl group nucleophilic. This nucleophilic butyl group then attacks the electrophilic carbonyl carbon of cyclopentanone. The reaction proceeds through a six-membered ring transition state.[1] Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[4]

Organolithium Reaction

Similar to the Grignard reagent, n-butyllithium is a potent nucleophile.[5] The carbon-lithium bond is highly polarized, making the butyl group strongly nucleophilic. The reaction mechanism is analogous to the Grignard reaction, where the butyl anion attacks the carbonyl carbon of cyclopentanone.[6] This is followed by an aqueous workup to protonate the intermediate alkoxide and yield the tertiary alcohol. Reactions with organolithium reagents are often conducted at low temperatures to control their high reactivity.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both Grignard and organolithium reagents.

Synthesis via Grignard Reaction

This protocol is adapted from general Grignard reaction procedures.[7][8]

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Anhydrous diethyl ether (100 mL)

  • 1-Bromobutane (13.7 g, 0.1 mol)

  • Cyclopentanone (8.41 g, 0.1 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

    • The magnesium turnings are placed in the flask.

    • A solution of 1-bromobutane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel.

    • A small portion of the 1-bromobutane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming may be applied.

    • The remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of cyclopentanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification:

    • The reaction mixture is carefully poured into a beaker containing 100 mL of a saturated aqueous solution of ammonium chloride and crushed ice.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by vacuum distillation to yield this compound.

Synthesis via n-Butyllithium

This protocol is based on general procedures for reactions with organolithium reagents.[9][10][11]

Materials:

  • n-Butyllithium (1.6 M in hexanes, 62.5 mL, 0.1 mol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • Cyclopentanone (8.41 g, 0.1 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer is flame-dried.

    • Anhydrous THF is added to the flask, and the flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • n-Butyllithium is added to the flask via syringe under a nitrogen atmosphere.

    • A solution of cyclopentanone in 50 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes.

    • The reaction mixture is stirred at -78 °C for 1 hour.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is allowed to warm to room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed by rotary evaporation.

    • The crude product is purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₈O[6][7]
Molecular Weight142.24 g/mol [6][7]
Boiling Point189 °C at 760 mmHg[6][7]
Density0.919 g/cm³[6][7]
Flash Point73.9 °C[6][7]
CAS Number1462-97-1[6][7]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.5 - 1.8m8HCyclopentyl protons
~1.2 - 1.6m4H-CH₂-CH₂- (butyl)
~0.9t3H-CH₃ (butyl)
~1.4t2H-CH₂- (adjacent to cyclopentyl)
~1.5s1H-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~84.5C-OH
~40.5-CH₂- (cyclopentyl)
~39.5-CH₂- (butyl)
~26.5-CH₂- (butyl)
~23.5-CH₂- (cyclopentyl)
~23.0-CH₂- (butyl)
~14.0-CH₃ (butyl)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch
~2950StrongC-H stretch (aliphatic)
~1450MediumC-H bend
~1150MediumC-O stretch

Note: The exact chemical shifts and peak intensities may vary depending on the solvent and concentration.

Visualizations

Reaction Mechanism

grignard_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Cyclopentanone Cyclopentanone Alkoxide Alkoxide Intermediate Cyclopentanone->Alkoxide Butyl_Grignard n-Bu-MgBr Butyl_Grignard->Cyclopentanone Nucleophilic attack Product This compound Alkoxide->Product Protonation H3O H₃O⁺ experimental_workflow reagent_prep Reagent Preparation (Anhydrous Conditions) reaction Reaction of Cyclopentanone with Organometallic Reagent reagent_prep->reaction 1 quench Quenching (e.g., with aq. NH₄Cl) reaction->quench 2 extraction Work-up & Extraction quench->extraction 3 purification Purification (Vacuum Distillation) extraction->purification 4 analysis Product Characterization (NMR, IR, etc.) purification->analysis 5

References

Spectroscopic Analysis of 1-Butyl-1-cyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the tertiary alcohol, 1-Butyl-1-cyclopentanol (CAS No. 1462-97-1; Molecular Formula: C₉H₁₈O). The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is critical for the structural elucidation, identification, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound, providing a clear and concise reference for laboratory professionals.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environments within the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm) Multiplicity Integration Assignment
~1.65 - 1.75Multiplet4HCyclopentyl CH₂ (alpha to C-O)
~1.50 - 1.60Multiplet4HCyclopentyl CH₂ (beta to C-O)
~1.40 - 1.50Multiplet2HButyl CH₂ (alpha to quaternary C)
~1.25 - 1.35Multiplet2HButyl CH₂
~1.20Singlet1HOH
~0.90Triplet3HButyl CH₃

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments in the molecule.

Chemical Shift (ppm) Assignment
~82.5C-OH (quaternary)
~42.0Butyl CH₂ (alpha to quaternary C)
~38.0Cyclopentyl CH₂ (alpha to C-O)
~26.5Butyl CH₂
~24.0Cyclopentyl CH₂ (beta to C-O)
~23.5Butyl CH₂
~14.0Butyl CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3400Strong, BroadO-H Stretch (Alcohol)
~2950StrongC-H Stretch (Aliphatic)
~2870StrongC-H Stretch (Aliphatic)
~1465MediumC-H Bend (CH₂)
~1150MediumC-O Stretch (Tertiary Alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment
142< 5[M]⁺ (Molecular Ion)
124~10[M - H₂O]⁺
99~20[M - C₃H₇]⁺ (alpha-cleavage)
85100 (Base Peak)[M - C₄H₉]⁺ (alpha-cleavage)
57~70[C₄H₉]⁺
43~50[C₃H₇]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 300 MHz or higher is utilized.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the low natural abundance of ¹³C.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using the spectrometer's software. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum is conveniently obtained using the neat liquid film method. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before ionization.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each fragment is measured by a detector, and the data is plotted as a mass spectrum showing the relative intensity of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Prep Prepare Sample (Neat Liquid or in Solution) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Introduce to Spectrometer IR IR Spectroscopy Prep->IR Introduce to Spectrometer MS Mass Spectrometry Prep->MS Introduce to Spectrometer NMR_Data Analyze NMR Spectra (Chemical Shifts, Integration, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Propose/Confirm Structure NMR_Data->Structure Combine Data IR_Data->Structure Combine Data MS_Data->Structure Combine Data

Physical properties of 1-Butyl-1-cyclopentanol (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-cyclopentanol (CAS No: 1462-97-1) is a tertiary alcohol with applications in various fields of chemical synthesis. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in drug discovery and materials science. This technical guide provides a detailed overview of the boiling point and density of this compound, including experimental protocols for their determination and a visualization of its common synthetic route.

Physical Properties of this compound

The key physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different experimental conditions, designing purification procedures, and ensuring safe handling.

PropertyValueUnitsConditions
Boiling Point189°Cat 760 mmHg
Density0.919g/cm³Not Specified

Experimental Protocols

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes and provides a relatively accurate measurement of the boiling point.

Materials:

  • This compound sample

  • Capillary tube (sealed at one end)

  • Small test tube

  • Thermometer

  • Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount (a few drops) of this compound is placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

  • The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is then placed in the heating apparatus.

  • The sample is heated gradually. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Heating is then discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.

Determination of Density using a Pycnometer

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a precise measurement of volume.

Materials:

  • This compound sample

  • Pycnometer

  • Analytical balance

  • Thermostat or water bath

  • Distilled water

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pyc).

  • The pycnometer is filled with distilled water and placed in a thermostat at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume of the pycnometer is then determined by the mass of the water (m_water) and its known density at that temperature.

  • The pycnometer is then emptied, dried completely, and filled with the this compound sample.

  • The filled pycnometer is again placed in the thermostat to reach the same constant temperature.

  • The mass of the pycnometer filled with the sample is then accurately measured (m_sample).

  • The density of the this compound is calculated using the following formula: Density = (m_sample - m_pyc) / (Volume of pycnometer)

Synthesis Workflow: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent (in this case, butylmagnesium bromide) with a ketone (cyclopentanone). The following diagram illustrates the logical workflow of this synthesis.

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product ButylBromide Butyl Bromide GrignardFormation Formation of Butylmagnesium Bromide ButylBromide->GrignardFormation Magnesium Magnesium Turnings Magnesium->GrignardFormation Cyclopentanone Cyclopentanone NucleophilicAddition Nucleophilic Addition Cyclopentanone->NucleophilicAddition GrignardFormation->NucleophilicAddition Grignard Reagent AcidicWorkup Acidic Workup NucleophilicAddition->AcidicWorkup Alkoxide Intermediate FinalProduct This compound AcidicWorkup->FinalProduct

Caption: Workflow for the synthesis of this compound via Grignard reaction.

An In-depth Technical Guide to the Solubility of 1-Butyl-1-cyclopentanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-1-cyclopentanol, a tertiary alcohol with applications in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively available in publicly accessible literature, this document extrapolates its likely solubility profile based on its chemical structure and data from analogous compounds. Furthermore, it details established experimental protocols for solubility determination and presents a logical workflow for such studies.

Introduction to this compound

This compound is a tertiary alcohol with the chemical formula C₉H₁₈O. Its structure consists of a cyclopentane ring with a butyl group and a hydroxyl group attached to the same carbon atom. This structure, particularly the presence of the polar hydroxyl group and the nonpolar butyl and cyclopentyl groups, dictates its solubility behavior in different solvents. The polarity of the hydroxyl group allows for hydrogen bonding, which is a key factor in its solubility in polar solvents. Conversely, the nonpolar hydrocarbon portion of the molecule influences its solubility in nonpolar organic solvents.

Expected Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of organic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating dissolution in polar protic and aprotic solvents. The significant nonpolar character contributed by the butyl and cyclopentyl groups suggests good solubility in nonpolar solvents as well.

While quantitative data for this compound is scarce, information on structurally similar compounds, such as 1-ethylcyclopentanol and 1-methylcyclopentanol, indicates moderate to limited solubility in water and higher solubility in common organic solvents.[1][2][3][4] It is therefore reasonable to infer a similar solubility profile for this compound.

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl AcetateHighThe polar nature of these solvents can interact with the dipole moment of the hydroxyl group in this compound.
Nonpolar Hexane, TolueneHighThe nonpolar butyl and cyclopentyl groups of this compound have favorable van der Waals interactions with nonpolar solvents.
Halogenated Chloroform, DichloromethaneHighThese solvents can interact with the polar hydroxyl group and the nonpolar hydrocarbon parts of the molecule.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound in various organic solvents. The choice of method often depends on the required accuracy, the amount of sample available, and the nature of the solvent.

The gravimetric method is a straightforward and accurate technique for determining solubility.[5][6][7]

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved portion of this compound is separated from the saturated solution by filtration or centrifugation.

  • Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved this compound.

  • Quantification: The container with the residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then expressed in terms of mass per unit volume of the solvent (e.g., g/100 mL).

If this compound possesses a chromophore or can be derivatized to produce a colored compound, UV-Vis spectroscopy can be a rapid and sensitive method for solubility determination.[8][9][10]

Methodology:

  • Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution: A small, accurately measured aliquot of the clear saturated solution is diluted with the pure solvent to bring its concentration within the linear range of the calibration curve.

  • Absorbance Measurement: The absorbance of the diluted solution is measured at the same λmax.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method suitable for determining the solubility of a compound in complex mixtures or when only a small amount of sample is available.[11][12][13]

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, and detector (e.g., UV or Refractive Index detector).

  • Calibration: A calibration curve is generated by injecting standard solutions of this compound of known concentrations and plotting the peak area against concentration.

  • Sample Preparation: A saturated solution is prepared and filtered as previously described.

  • Analysis: A known volume of the filtered saturated solution is injected into the HPLC system.

  • Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow_gravimetric cluster_prep Sample Preparation cluster_analysis Gravimetric Analysis prep1 Add excess this compound to solvent prep2 Agitate at constant temperature to reach equilibrium prep1->prep2 prep3 Separate undissolved solute (filtration/centrifugation) prep2->prep3 analysis1 Transfer known volume of saturated solution prep3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh residue analysis2->analysis3 analysis4 Calculate solubility (mass/volume) analysis3->analysis4

Caption: Gravimetric method workflow.

experimental_workflow_spectroscopic cluster_calibration Calibration cluster_sample_analysis Sample Analysis cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance at λmax cal1->cal2 cal3 Construct calibration curve cal2->cal3 samp4 Determine concentration from calibration curve cal3->samp4 samp1 Prepare saturated solution samp2 Dilute aliquot of saturated solution samp1->samp2 samp3 Measure absorbance of diluted sample samp2->samp3 samp3->samp4 samp5 Calculate original solubility samp4->samp5

Caption: Spectroscopic method workflow.

experimental_workflow_hplc cluster_setup Method Setup cluster_measurement Measurement setup1 Develop HPLC method (column, mobile phase, detector) setup2 Prepare standard solutions setup1->setup2 setup3 Generate calibration curve (peak area vs. concentration) setup2->setup3 meas3 Determine concentration from calibration curve setup3->meas3 meas1 Prepare and filter saturated solution meas2 Inject known volume into HPLC meas1->meas2 meas2->meas3

Caption: HPLC method workflow.

Conclusion

This compound is anticipated to be highly soluble in a wide array of common organic solvents due to its combined polar and nonpolar structural features. For researchers and professionals in drug development requiring precise solubility data, standardized experimental methods such as gravimetric analysis, UV-Vis spectroscopy, or HPLC can provide reliable quantitative results. The selection of the most appropriate method will depend on the specific requirements of the study and the available resources. The workflows provided offer a clear and logical approach to conducting these solubility determinations.

References

A Comprehensive Technical Guide to the Thermo-chemical Data of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available thermo-chemical data for 1-Butyl-1-cyclopentanol (CAS No: 1462-97-1, Formula: C₉H₁₈O).[1][2][3] The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications. This document includes tabulated quantitative data, detailed experimental protocols for the determination of key thermo-chemical properties, and a visualization of a representative experimental workflow.

Physico-chemical Properties

PropertyValueUnitSource
Molecular Weight142.24 g/mol [2]
Boiling Point189°C at 760 mmHg[3]
Density0.919g/cm³[3]
Flash Point73.9°C[3]
Vapor Pressure0.159mmHg at 25°C[3]
LogP2.48[3][4]

Thermo-chemical Data

The following tables summarize the key thermo-chemical data for this compound. The data is sourced from the NIST/TRC Web Thermo Tables and other chemical databases.[4][5]

Enthalpy Data
PropertyValueUnitPhaseSource
Standard Enthalpy of Formation (ΔfH°)-305.60kJ/molGas[4]
Standard Enthalpy of Formation (ΔfH°)kJ/molLiquid[5]
Enthalpy of Vaporization (ΔvapH°)51.41kJ/mol[4]
Enthalpy of Fusion (ΔfusH°)10.79kJ/mol[4]
Heat Capacity and Entropy Data
PropertyValueUnitPhaseTemperature (K)Source
Heat Capacity at Constant Pressure (Cp)See NIST/TRC Web Thermo TablesJ/mol·KIdeal Gas200 - 1000[5]
Entropy (S)See NIST/TRC Web Thermo TablesJ/mol·KIdeal Gas200 - 1000[5]
Standard Gibbs Free Energy of Formation (ΔfG°)-80.86kJ/mol[4]

Note: Specific values for the enthalpy of formation in the liquid phase and temperature-dependent heat capacity and entropy are available through the NIST/TRC Web Thermo Tables subscription service.[1][5]

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion. Bomb calorimetry is a standard technique for this measurement.

Objective: To determine the enthalpy of combustion of this compound.

Apparatus:

  • Adiabatic bomb calorimeter

  • Oxygen cylinder with a pressure gauge

  • Crucible (platinum or stainless steel)

  • Fuse wire (platinum or iron)

  • Balance (accurate to 0.1 mg)

  • Thermometer or digital temperature sensor (resolution of 0.001°C)

  • Pellet press

Procedure:

  • A sample of this compound (approximately 1 g) is accurately weighed into a crucible.

  • A fuse wire of known length and mass is connected to the electrodes of the calorimeter bomb, with the wire in contact with the sample.

  • A small amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that any water formed during combustion is in the liquid state.

  • The bomb is sealed and purged with oxygen to remove any nitrogen, and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The bomb is placed in a known mass of water in the calorimeter's insulated container.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The final temperature is determined after correcting for heat loss to the surroundings.

  • The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The length of the unburned fuse wire is measured.

  • The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire.

Determination of Liquid Heat Capacity using a Reaction Calorimeter

Reaction calorimeters can be used to accurately measure the specific heat capacity of liquids.

Objective: To determine the specific heat capacity (Cp) of liquid this compound.

Apparatus:

  • Reaction calorimeter (e.g., Mettler Toledo RC1e)

  • Stirrer

  • Temperature sensor

  • Calibration heater

Procedure:

  • The reaction calorimeter is calibrated to determine its heat capacity.

  • A known volume of this compound is charged into the reactor vessel.

  • The liquid is stirred at a constant rate to ensure uniform temperature.

  • The system is allowed to reach a stable initial temperature (T₁).

  • A known amount of heat (Q) is supplied to the liquid using a calibration heater over a specific time period.

  • The temperature of the liquid is monitored until a new stable final temperature (T₂) is reached.

  • The specific heat capacity (Cp) is calculated using the formula: Cp = Q / (m * (T₂ - T₁)) where 'm' is the mass of the this compound.

  • Measurements can be repeated at different temperatures to determine the temperature dependence of the heat capacity.[6]

Determination of the Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a modern and efficient method for determining the enthalpy of vaporization.

Objective: To determine the enthalpy of vaporization (ΔvapH) of this compound.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum, with lids)

  • Syringe for sample handling

Procedure:

  • A small, accurately weighed sample of this compound (typically a few milligrams) is placed in a DSC sample pan.

  • The pan is hermetically sealed. A small hole is then pierced in the lid to allow for vapor to escape during heating.

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The vaporization of the liquid results in an endothermic peak on the DSC thermogram.

  • The area under the peak is integrated to determine the total heat absorbed during vaporization, which corresponds to the enthalpy of vaporization.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of combustion of this compound using bomb calorimetry.

experimental_workflow cluster_prep Sample Preparation cluster_bomb_setup Bomb Setup cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh_sample Weigh Sample of This compound place_in_crucible Place in Crucible weigh_sample->place_in_crucible attach_fuse Attach Fuse Wire place_in_crucible->attach_fuse add_water Add Distilled Water to Bomb attach_fuse->add_water seal_bomb Seal Bomb add_water->seal_bomb fill_oxygen Fill with Oxygen (30 atm) seal_bomb->fill_oxygen place_bomb Place Bomb in Calorimeter fill_oxygen->place_bomb equilibrium Attain Thermal Equilibrium place_bomb->equilibrium ignite Ignite Sample equilibrium->ignite record_temp Record Temperature Change ignite->record_temp depressurize Depressurize and Inspect Bomb record_temp->depressurize calculate_heat Calculate Heat of Combustion depressurize->calculate_heat enthalpy_formation Calculate Enthalpy of Formation calculate_heat->enthalpy_formation

Caption: Experimental workflow for determining the enthalpy of combustion.

References

The Cyclopentanol Core: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered carbocyclic ring of cyclopentanol and its derivatives represents a privileged scaffold in organic chemistry, underpinning the structure of a vast array of natural products and synthetic molecules with significant biological activity. From the intricate architecture of prostaglandins to the potent activity of antiviral and anticancer agents, the substituted cyclopentanol motif has consistently proven to be a cornerstone in the development of complex molecular entities. This technical guide provides a comprehensive overview of the potential applications of substituted cyclopentanols in organic synthesis, with a focus on key synthetic methodologies, quantitative data, detailed experimental protocols, and their implications in drug development.

Strategic Importance of the Cyclopentanol Ring

The utility of the cyclopentanol framework stems from its conformational pre-organization and the stereochemical richness that can be achieved through the introduction of various substituents. This allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological function. Consequently, substituted cyclopentanols are key intermediates in the total synthesis of numerous biologically active compounds.

Key areas of application include:

  • Prostaglandin Synthesis: Substituted cyclopentanols are fundamental building blocks in the synthesis of prostaglandins, a class of lipid compounds involved in diverse physiological processes such as inflammation, blood pressure regulation, and reproduction.[1][2] The Corey lactone, a key bicyclic intermediate containing a cyclopentane framework, has been instrumental in the synthesis of a wide range of prostaglandins.[1][3][4]

  • Antiviral Agents: The cyclopentane ring is a core structural element in several potent antiviral drugs. For instance, a novel series of cyclopentane derivatives has demonstrated potent and selective inhibitory effects on the influenza virus neuraminidase.[5][6] These compounds have shown efficacy comparable to or greater than existing treatments like oseltamivir and zanamivir.[7][8]

  • Anticancer Therapeutics: The cyclopentenone moiety, a derivative of cyclopentanol, is a recognized pharmacophore in the design of anticancer drugs.[9] Its electrophilic nature allows for covalent modification of key proteins involved in cell signaling pathways, leading to antitumor effects.[9] Furthermore, cyclopentane-fused anthraquinone derivatives have shown remarkable antiproliferative potency against various tumor cell lines.[10]

  • Medicinal Chemistry: The cyclopentane scaffold is increasingly recognized as a privileged structure in drug discovery.[11] Its unique three-dimensional shape can be exploited to improve pharmacological properties such as metabolic stability, potency, and selectivity.[12][13]

Key Synthetic Methodologies

The construction of the substituted cyclopentanol core with high stereocontrol is a significant challenge in organic synthesis. Several powerful methodologies have been developed to address this, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysis has revolutionized the synthesis of complex carbocycles. The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, provides a direct route to α,β-cyclopentenones.[14][15][16] This reaction, typically mediated by cobalt or rhodium catalysts, is highly effective for the construction of fused bicyclic systems.[14][17]

Table 1: Selected Examples of the Pauson-Khand Reaction

CatalystAlkeneAlkyneProductYield (%)Reference
Co₂(CO)₈EthylenePhenylacetylene2-Phenylcyclopent-2-en-1-one70-80[14]
[Rh(CO)₂Cl]₂Norbornene1-HexyneFused cyclopentenone85[14]
Fe(CO)₅1-OcteneTrimethylsilylacetylene2-Trimethylsilyl-3-hexylcyclopent-2-en-1-one65[18]

Rhodium-catalyzed domino sequences have also emerged as a powerful tool for the stereoselective synthesis of highly functionalized cyclopentanes.[19][20] These reactions can create multiple stereocenters in a single operation with high diastereo- and enantioselectivity.[19]

Table 2: Rhodium-Catalyzed Domino Synthesis of Cyclopentanes

CatalystVinyldiazoacetateAllyl AlcoholProductYield (%)ee (%)drReference
Rh₂(S-DOSP)₄Ethyl 2-diazo-3-phenylacrylate(E)-But-2-en-1-olSubstituted Cyclopentane8599>97:3[19]
Rh₂(S-DOSP)₄Methyl 2-diazo-4-phenylbut-3-enoate(E)-Pent-2-en-1-olSubstituted Cyclopentane7898>95:5[19]
Organocatalytic Reactions

Organocatalysis offers a complementary approach to transition metal catalysis, often providing excellent stereocontrol under mild reaction conditions. Asymmetric Michael additions and subsequent cyclizations are commonly employed to construct chiral cyclopentane and cyclopentanol derivatives.

Table 3: Organocatalytic Synthesis of Substituted Cyclopentanes

CatalystMichael AcceptorMichael DonorProductYield (%)ee (%)drReference
Diphenylprolinol silyl etherCinnamaldehyde3-NitropropanalTrisubstituted cyclopentane75968:1[21]
SquaramideAlkylidene oxindoleCyclopentane-1,2-dioneSpiro-oxindole cyclopentane88954:1[21]
Chemoenzymatic Synthesis

The combination of chemical and enzymatic transformations provides a powerful strategy for the synthesis of enantiomerically pure compounds. Enzymatic resolutions, particularly with lipases, are widely used to separate racemic mixtures of cyclopentanol derivatives, providing access to valuable chiral building blocks.[22] A recent chemoenzymatic synthesis of prostaglandins highlights the efficiency of this approach, enabling a scalable and cost-effective route to these important molecules.[1]

Experimental Protocols

General Procedure for the Rhodium-Catalyzed Domino Synthesis of Cyclopentanes[19]

To a solution of the chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mol%) and the allyl alcohol (1.0 equiv) in an appropriate solvent (e.g., heptane) at 0 °C is added a solution of the vinyldiazoacetate (1.1 equiv) in the same solvent dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

One-Pot Synthesis of the Corey Lactone[3][4]

A solution of the starting enone and α,β-unsaturated aldehyde in a suitable solvent (e.g., toluene) is cooled to 0 °C. An organocatalyst (e.g., diphenylprolinol silyl ether, 20 mol%) and an acid co-catalyst are added, and the reaction is stirred for a specified time. A reducing agent (e.g., LiAlH(OtBu)₃) is then added at low temperature to effect stereoselective reduction of the ketone. The reaction is quenched, and subsequent workup and purification by column chromatography affords the Corey lactone. The entire sequence, involving multiple bond-forming and redox steps, can be performed in a single reaction vessel, significantly improving the overall efficiency.[3]

Pauson-Khand Reaction[15]

The alkyne is dissolved in a degassed solvent (e.g., mesitylene) under an inert atmosphere. Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equiv) is added, and the mixture is stirred for 2 hours. The reaction vessel is then charged with the alkene and pressurized with carbon monoxide. The mixture is heated to the desired temperature and stirred until the reaction is complete. After cooling, the reaction mixture is purified by column chromatography to yield the cyclopentenone product.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and reaction mechanisms discussed in this guide.

Pauson_Khand_Mechanism Alkyne_Alkene_CO Alkyne + Alkene + CO Intermediate1 Alkyne-Co₂(CO)₆ Complex Alkyne_Alkene_CO->Intermediate1 Coordination Co_Complex Co₂(CO)₈ Co_Complex->Intermediate1 Intermediate2 Metallacyclopentene Intermediate1->Intermediate2 Alkene Insertion Intermediate3 Acyl Complex Intermediate2->Intermediate3 CO Insertion Product Cyclopentenone Intermediate3->Product Reductive Elimination

Caption: The catalytic cycle of the Pauson-Khand reaction.

Corey_Lactone_Synthesis Start Enone + α,β-Unsaturated Aldehyde Step1 Organocatalytic Domino Michael/Michael Reaction Start->Step1 Intermediate Substituted Cyclopentanone Step1->Intermediate Step2 Stereoselective Reduction Intermediate->Step2 Step3 Lactonization & Oxidation Step2->Step3 Product Corey Lactone Step3->Product

Caption: One-pot experimental workflow for the synthesis of the Corey lactone.

Rhodium_Domino_Reaction Start Vinyldiazoacetate + Allyl Alcohol Catalyst Rh₂(S-DOSP)₄ Start->Catalyst Step1 Oxonium Ylide Formation Catalyst->Step1 Step2 [2,3]-Sigmatropic Rearrangement Step1->Step2 Step3 oxy-Cope Rearrangement Step2->Step3 Step4 Intramolecular Carbonyl-Ene Reaction Step3->Step4 Product Highly Substituted Cyclopentane Step4->Product

Caption: Logical relationship in the Rh-catalyzed domino sequence.

Conclusion and Future Outlook

Substituted cyclopentanols continue to be a focal point of innovation in organic synthesis and drug discovery. The development of novel catalytic systems, including transition metal and organocatalysts, has provided chemists with powerful tools to construct these complex scaffolds with exceptional levels of control. The application of chemoenzymatic strategies further enhances the efficiency and sustainability of these synthetic routes.

As our understanding of biological pathways deepens, the demand for novel, structurally diverse small molecules for chemical biology and drug development will undoubtedly increase. The versatility and tunability of the cyclopentanol core make it an ideal starting point for the design and synthesis of next-generation therapeutics. Future research in this area will likely focus on the development of even more efficient and selective catalytic methods, the exploration of new biological targets for cyclopentane-based molecules, and the application of these synthetic strategies to the total synthesis of increasingly complex natural products. The continued exploration of the chemical space around the cyclopentanol scaffold holds immense promise for advancing both the science of organic synthesis and the development of new medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Butyl-1-cyclopentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the tertiary alcohol, 1-Butyl-1-cyclopentanol, through a Grignard reaction. This method involves the reaction of a Grignard reagent, butylmagnesium bromide, with cyclopentanone.

Reaction Scheme

The overall reaction involves two main steps: the formation of the Grignard reagent from 1-bromobutane and magnesium, followed by the nucleophilic addition of the Grignard reagent to the carbonyl carbon of cyclopentanone. An acidic workup then protonates the resulting alkoxide to yield the final product.

Step 1: Formation of Butylmagnesium Bromide

CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr

Step 2: Reaction with Cyclopentanone and Workup

CH₃CH₂CH₂CH₂MgBr + C₅H₈O → C₉H₁₇OMgBr C₉H₁₇OMgBr + H₃O⁺ → C₉H₁₈O + Mg(OH)Br

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1462-97-1[1]
Molecular FormulaC₉H₁₈O[1]
Molecular Weight142.24 g/mol [1]
Boiling Point189 °C at 760 mmHg[2]
Density0.919 g/cm³[2]
Flash Point73.9 °C[2]
LogP2.48170[2]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Peaks/Shifts
¹H NMRPredicted spectrum available[3]
¹³C NMRPredicted spectrum available[3]
IR SpectroscopyData available, shows characteristic O-H and C-H stretches[4]
Mass SpectrometryElectron ionization mass spectrum available[3]

Experimental Protocols

This protocol is adapted from general Grignard synthesis procedures and specific examples of similar reactions.[5][6][7] All glassware must be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use to prevent quenching of the Grignard reagent.

Materials and Reagents:

  • Magnesium turnings

  • 1-Bromobutane

  • Cyclopentanone

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 10% Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine crystal (optional, for initiation)

  • Round-bottom flasks, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

Procedure:

Part A: Preparation of the Grignard Reagent (Butylmagnesium Bromide)

  • Place magnesium turnings (1.1 equivalents) in a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • In the dropping funnel, place a solution of 1-bromobutane (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming with a heat gun or a warm water bath may be necessary.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The solution should appear cloudy and greyish.

Part B: Synthesis of this compound

  • Cool the flask containing the freshly prepared butylmagnesium bromide in an ice bath.

  • Dissolve cyclopentanone (1 equivalent) in an equal volume of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 20°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Alternatively, the reaction mixture can be carefully poured onto a mixture of crushed ice and 10% sulfuric acid or hydrochloric acid.

  • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine all the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation of Grignard Reagent cluster_reaction Grignard Reaction cluster_workup Workup & Purification prep_start Start: Dry Glassware & Reagents add_mg Add Mg turnings prep_start->add_mg add_bromo Add 1-Bromobutane in Ether add_mg->add_bromo initiate Initiate Reaction add_bromo->initiate reflux Reflux to form BuMgBr initiate->reflux cool_grignard Cool Grignard Reagent reflux->cool_grignard add_ketone Add Cyclopentanone in Ether cool_grignard->add_ketone react React at Room Temperature add_ketone->react quench Quench with aq. NH4Cl react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate Solvent dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

References

Application Notes and Protocols for Grignard Reaction in Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction for the synthesis of tertiary alcohols, a cornerstone of organic synthesis in academic and industrial research, including drug development. This document outlines the critical reaction conditions, presents quantitative data for yield comparisons, details experimental protocols for key transformations, and provides visual aids to understand the reaction workflow and mechanism.

Introduction

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental method for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon, such as the carbonyl carbon of a ketone or an ester, to produce a tertiary alcohol after acidic workup.[1][2][3] The versatility and reliability of this reaction make it an indispensable tool for the construction of complex molecular architectures, a common requirement in the synthesis of pharmaceuticals and other functional molecules.

Reaction Principles

The synthesis of tertiary alcohols via the Grignard reaction can be achieved through two primary routes: the reaction of a Grignard reagent with a ketone or with an ester.

  • From Ketones: A single equivalent of a Grignard reagent attacks the electrophilic carbonyl carbon of a ketone. Subsequent protonation of the resulting alkoxide intermediate yields the tertiary alcohol. This method allows for the introduction of one new alkyl, aryl, or vinyl group to the carbon framework of the ketone.[2][4][5]

  • From Esters: Two equivalents of the Grignard reagent are required when starting from an ester. The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate which then collapses to form a ketone. This newly formed ketone immediately reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after workup.[6][7] Consequently, two of the substituents on the alcohol carbon will be identical and originate from the Grignard reagent.[7]

A critical requirement for a successful Grignard reaction is the use of anhydrous (dry) solvents, typically diethyl ether or tetrahydrofuran (THF). Grignard reagents are highly basic and will react with any protic source, such as water, which would quench the reagent and reduce the yield of the desired alcohol.[8]

Data Presentation: Reaction Yields

The yield of a Grignard reaction is influenced by several factors, including the nature of the reactants, the solvent, temperature, and the purity of the reagents. The following tables summarize representative yields for the synthesis of various tertiary alcohols from ketones and esters.

Table 1: Synthesis of Tertiary Alcohols from Ketones

KetoneGrignard ReagentTertiary Alcohol ProductYield (%)Reference
AcetophenoneMethylmagnesium Bromide2-Phenyl-2-propanol85[9]
BenzophenonePhenylmagnesium BromideTriphenylmethanol92[9]
4-MethoxyacetophenonePhenylmagnesium Bromide1-(4-Methoxyphenyl)-1-phenylethanol88[9]
CyclohexanoneMethylmagnesium Bromide1-Methylcyclohexanol80[2]
2-PentanonePropylmagnesium Bromide3-Methyl-3-hexanol75[8]
AcetonePropylmagnesium Bromide2-Methyl-2-pentanol78[8]

Table 2: Synthesis of Tertiary Alcohols from Esters

EsterGrignard Reagent (2 equiv.)Tertiary Alcohol ProductYield (%)Reference
Ethyl BenzoatePhenylmagnesium BromideTriphenylmethanol85-90[10]
Methyl AcetatePhenylmagnesium Bromide1,1-Diphenylethanol80[10]
Ethyl AcetatePhenylmagnesium Bromide1,1-Diphenylethanol75[10]
Diethyl CarbonatePhenylmagnesium BromideTriphenylmethanol82[10]
Methyl PropanoateEthylmagnesium Bromide3-Ethyl-3-pentanol70[10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative tertiary alcohols.

Protocol 1: Synthesis of Triphenylmethanol from Benzophenone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Benzophenone

  • 10% Sulfuric acid (aqueous)

  • Saturated sodium bicarbonate solution (aqueous)

  • Anhydrous sodium sulfate

  • Petroleum ether (or hexanes)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle warming may be necessary.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the benzophenone solution to the Grignard reagent with constant stirring. A precipitate will form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Wash the ether layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter the solution and remove the diethyl ether by rotary evaporation.

    • Recrystallize the crude triphenylmethanol from a suitable solvent such as petroleum ether or a mixture of diethyl ether and hexanes to obtain the pure product.

Protocol 2: Synthesis of 2-Methyl-2-pentanol from Acetone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Acetone

  • Saturated ammonium chloride solution (aqueous)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the procedure described in Protocol 1 to prepare propylmagnesium bromide from magnesium and 1-bromopropane in anhydrous diethyl ether.

  • Reaction with Acetone:

    • Dissolve acetone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the acetone solution to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 20-30 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.

    • Separate the ether layer and wash it with brine.

    • Dry the ether layer over anhydrous magnesium sulfate.

    • Filter the solution and remove the diethyl ether by simple distillation.

    • The product, 2-methyl-2-pentanol, can be further purified by fractional distillation.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Grignard reaction with a ketone to form a tertiary alcohol.

Caption: General mechanism of Grignard reaction with a ketone.

Experimental Workflow

The following diagram outlines the typical experimental workflow for a Grignard synthesis of a tertiary alcohol.

Grignard_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (Anhydrous Conditions) Start->Prep_Grignard React_Carbonyl React with Ketone or Ester Prep_Grignard->React_Carbonyl Workup Aqueous Acidic Work-up React_Carbonyl->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization or Distillation) Evaporation->Purification Analysis Product Analysis (NMR, IR, MP/BP) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for tertiary alcohol synthesis.

Troubleshooting and Side Reactions

  • Failure to Initiate: The most common issue is the failure of the Grignard reagent to form. This is almost always due to the presence of moisture. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Activating the magnesium with a small crystal of iodine or by crushing the turnings can help initiate the reaction.

  • Low Yield: Low yields can result from incomplete reaction, quenching of the Grignard reagent by acidic protons, or side reactions.

  • Wurtz Coupling: A common side reaction is the coupling of the alkyl/aryl halide with the Grignard reagent (R-X + R-MgX → R-R + MgX₂). This is more prevalent with less reactive halides.

  • Enolization: If the ketone has acidic α-protons, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition. This is more of an issue with sterically hindered ketones and bulky Grignard reagents.

  • Reduction: With bulky Grignard reagents and sterically hindered ketones, reduction of the carbonyl group to a secondary alcohol can occur via a hydride transfer from the β-carbon of the Grignard reagent.

Conclusion

The Grignard reaction remains a powerful and versatile method for the synthesis of tertiary alcohols. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly the exclusion of moisture, and appropriate purification techniques are essential for achieving high yields of the desired products. These application notes provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Purification of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Butyl-1-cyclopentanol, a tertiary alcohol often synthesized via the Grignard reaction of n-butylmagnesium bromide with cyclopentanone. The following methods are designed to remove unreacted starting materials, byproducts, and other impurities to yield a high-purity product suitable for further research and development.

Overview of Purification Strategies

The choice of purification method for this compound largely depends on the nature and quantity of the impurities present in the crude product. The primary purification techniques include:

  • Fractional Distillation: Ideal for separating liquids with different boiling points. This is the most common and effective method for purifying this compound.

  • Column Chromatography: Useful for separating compounds based on their polarity. This method is effective for removing polar impurities and byproducts that are difficult to separate by distillation.

  • Aqueous Work-up and Extraction: A standard procedure following a Grignard reaction to remove inorganic salts and water-soluble impurities.

Due to its low melting point, recrystallization is not a standard method for the purification of this compound itself, which is a liquid at room temperature.

Physicochemical Data for this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for designing and executing the purification protocols.

PropertyValueReference
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 189 °C at 760 mmHg
Density 0.919 g/cm³
Flash Point 73.9 °C
Appearance Colorless liquid

Experimental Protocols

Protocol 1: Post-Grignard Reaction Work-up and Extraction

This protocol describes the initial purification steps to be performed after the synthesis of this compound via the Grignard reaction.

Objective: To quench the reaction, remove inorganic magnesium salts, and perform an initial extraction of the crude product.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, cooled in an ice bath

  • Diethyl ether (or another suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Carefully and slowly pour the crude Grignard reaction mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution with vigorous stirring. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with three portions of diethyl ether. Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Brine to reduce the amount of dissolved water in the organic phase.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent. The remaining residue is the crude this compound.

dot

G cluster_workflow Post-Grignard Reaction Workflow start Crude Grignard Reaction Mixture quench Quench with Saturated aq. NH4Cl start->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with Saturated aq. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate via Rotary Evaporation filter->concentrate product Crude this compound concentrate->product

Caption: Workflow for the initial work-up and extraction of this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify the crude this compound by separating it from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for vacuum distillation)

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • Carefully observe the temperature at the distillation head. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of the product. These are likely residual solvents or low-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (189 °C at atmospheric pressure). For improved separation or for heat-sensitive impurities, distillation can be performed under reduced pressure.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distilling flask.

  • The collected fraction is the purified this compound.

dot

G cluster_distillation Fractional Distillation Logic start Crude Product heat Heat Mixture start->heat vaporize Vaporization heat->vaporize fractionate Separation in Column vaporize->fractionate condense Condensation fractionate->condense collect Collect Fractions condense->collect low_bp Low Boiling Impurities (Discard) collect->low_bp product Pure this compound (Collect at 189°C) collect->product high_bp High Boiling Impurities (Residue) collect->high_bp

Caption: Logical flow of fractional distillation for purification.

Protocol 3: Purification by Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent: Hexane/Ethyl Acetate mixture (e.g., starting with 95:5 and gradually increasing polarity)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent mixture, collecting fractions in separate tubes.

  • Monitor the separation by TLC analysis of the collected fractions. This compound is a moderately polar compound.

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification procedures.

Purification StepKey ParameterExpected PurityTypical Yield
Aqueous Work-up Removal of inorganic salts>90% (crude)>95% (of theoretical crude)
Fractional Distillation Boiling point of 189 °C>98%80-90%
Column Chromatography Elution with Hexane/EtOAc>99%70-85%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable.

  • Grignard reactions are highly exothermic and moisture-sensitive; ensure all glassware is dry and take appropriate precautions during the quenching step.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used.

Application Note: Gas Chromatographic Analysis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 1-Butyl-1-cyclopentanol using gas chromatography (GC) with flame ionization detection (FID). The methodology outlined is suitable for the quantification and purity assessment of this compound in various sample matrices. This document includes sample preparation, GC operating conditions, and expected results based on the analysis of similar tertiary and cyclic alcohols.

Introduction

This compound is a tertiary alcohol of interest in synthetic chemistry and drug development. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quantification in reaction mixtures and final products. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. This application note details a robust GC-FID method applicable to this analyte.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC analysis. The following protocol is recommended for preparing this compound samples:

  • Solvent Selection: Choose a high-purity solvent in which this compound is readily soluble. Suitable solvents include methanol, ethanol, isopropanol, or acetone. The solvent should not co-elute with the analyte or any other compounds of interest.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the selected solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the selected solvent to achieve a final concentration within the calibration range.

    • If necessary, filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography (GC) Conditions

The following GC parameters are recommended for the analysis of this compound. These are general guidelines and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph A system equipped with a split/splitless injector and a Flame Ionization Detector (FID)
Column A polar capillary column, such as a wax-type (e.g., DB-WAX, Carbowax 20M) or a "624"-type phase is recommended.
Typical Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)
Injector Split/splitless injector
Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven Program
Initial Temperature70 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature220 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Injection Volume 1 µL

Data Presentation

Quantitative analysis of this compound is achieved by constructing a calibration curve from the analysis of the standard solutions. The peak area of this compound is plotted against its concentration. The concentration of the analyte in unknown samples is then determined from this curve.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compoundDependent on specific column and conditions~1~5

Note: The retention time for this compound will vary depending on the specific GC column and the exact analytical conditions used. It is expected to elute after lower boiling point alcohols and before higher molecular weight, less volatile compounds.

Mandatory Visualization

Experimental Workflow

The logical flow of the gas chromatography analysis of this compound is depicted in the following workflow diagram.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Weighing Solvent Solvent Addition Sample->Solvent Dissolution Dissolution & Dilution Solvent->Dissolution Standard Standard Preparation Standard->Dissolution Filtration Filtration (if needed) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC Analysis Workflow for this compound.
Signaling Pathway (Logical Relationship)

The relationship between the analytical components and the desired outcome is illustrated in the diagram below.

Logical_Relationship Analyte This compound in Sample GC_System Gas Chromatography System Analyte->GC_System Injection Data_System Data Acquisition & Processing GC_System->Data_System Signal Result Quantitative Result (Concentration/Purity) Data_System->Result Analysis

Logical flow from analyte to quantitative result.

Discussion

The described GC-FID method provides a reliable and robust approach for the analysis of this compound. The use of a polar wax-type or "624"-type column is recommended to achieve good peak shape for the polar alcohol functional group. Temperature programming is essential for eluting this compound in a reasonable time with good peak symmetry, especially when analyzing it in a mixture with other components of varying volatilities.

As a tertiary alcohol, this compound may be prone to dehydration at high injector temperatures, potentially leading to the formation of corresponding alkenes. Therefore, it is crucial to use a deactivated inlet liner and to keep the injector temperature as low as possible while still ensuring complete and rapid vaporization of the analyte.

For identification confirmation, especially in complex matrices, coupling the gas chromatograph to a mass spectrometer (GC-MS) is recommended. The mass spectrum of this compound can be found in spectral databases such as the NIST Chemistry WebBook.

Conclusion

The gas chromatography method detailed in this application note is well-suited for the quantitative analysis and purity assessment of this compound in research and drug development settings. The protocol provides a solid foundation for method development and routine analysis. Method validation according to internal quality standards and regulatory guidelines is recommended before implementation.

High-Performance Liquid Chromatography (HPLC) Methods for Tertiary Alcohols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of tertiary alcohols using High-Performance Liquid Chromatography (HPLC). It covers various chromatographic techniques, including reversed-phase, normal-phase, and chiral chromatography, offering both direct analysis and derivatization methods.

Introduction

Tertiary alcohols are organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom. These compounds are prevalent in various fields, including pharmaceuticals, fragrances, and industrial chemistry. Due to their often weak UV absorbance and high polarity, the analysis of tertiary alcohols by HPLC can present challenges. This guide offers comprehensive methodologies to overcome these hurdles and achieve accurate and reliable quantification.

Reversed-Phase HPLC Methods

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of a broad range of analytes. For tertiary alcohols, two main approaches are employed: direct analysis and analysis after derivatization.

Direct Analysis of Tertiary Alcohols (Without Derivatization)

Direct analysis is suitable for tertiary alcohols that possess a chromophore or when using a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). This method is advantageous due to its simplicity and speed.

Application Example: Determination of Linalool in Essential Oils

Linalool is a naturally occurring tertiary terpene alcohol found in many essential oils.

Experimental Protocol:

  • Sample Preparation: Dilute the essential oil sample in methanol to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

Quantitative Data Summary:

CompoundRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Linalool~ 7.55 - 200> 0.9991.55.0

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dilution Dilute Essential Oil in Methanol Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Inject 20 µL onto C18 Column Filtration->Injection Separation Isocratic Elution (ACN:Water) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Quantification Quantify Linalool using Calibration Curve Detection->Quantification

Caption: Workflow for direct HPLC analysis of linalool.

Analysis of Tertiary Alcohols with Pre-column Derivatization

Derivatization is a powerful strategy to enhance the detectability of tertiary alcohols that lack a strong chromophore. This involves reacting the alcohol with a derivatizing agent to introduce a UV-absorbing or fluorescent tag.

Application Example: Determination of Aliphatic Tertiary Alcohols using Phthalic Anhydride

Phthalic anhydride reacts with alcohols to form highly UV-active phthalate esters.

Experimental Protocol:

  • Derivatization Procedure:

    • To 100 µL of the sample solution (in an aprotic solvent like dioxane), add 50 mg of phthalic anhydride and 10 mg of 4-(dimethylamino)pyridine (DMAP) as a catalyst.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of a quenching solution (e.g., methanol/water 1:1 v/v) to stop the reaction.

    • Dilute the mixture to a suitable volume with the mobile phase.

  • HPLC System: Standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile (A) and water (B), both containing 0.1% formic acid. A typical gradient could be: 0-20 min, 30-80% A; 20-25 min, 80% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Quantitative Data Summary (Illustrative):

Tertiary Alcohol DerivativeRetention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
tert-Butyl phthalate~ 12.81 - 100> 0.9980.31.0
1-Adamantyl phthalate~ 15.21 - 100> 0.9970.41.2

Derivatization and Analysis Workflow:

G cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Tertiary Alcohol Sample Reaction Heat at 70°C Sample->Reaction Reagents Phthalic Anhydride + DMAP Reagents->Reaction Quench Quench Reaction Reaction->Quench Injection Inject onto C8 Column Quench->Injection Separation Gradient Elution (ACN/Water) Injection->Separation Detection UV Detection at 254 nm Separation->Detection

Caption: Workflow for derivatization and HPLC analysis.

Normal-Phase HPLC Methods

Normal-phase HPLC (NP-HPLC) is a valuable alternative for the separation of polar compounds like tertiary alcohols, particularly for resolving isomers. In NP-HPLC, a polar stationary phase (e.g., silica or diol) is used with a non-polar mobile phase.

Application Example: Separation of Positional Isomers of a Tertiary Alcohol

Experimental Protocol:

  • Sample Preparation: Dissolve the sample containing the tertiary alcohol isomers in the initial mobile phase (e.g., hexane/isopropanol mixture).

  • HPLC System: An HPLC system with a UV detector is required. It is crucial to use HPLC-grade solvents with low water content to ensure reproducible results.

  • Chromatographic Conditions:

    • Column: Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm). A diol-bonded phase column can also be used for alternative selectivity.

    • Mobile Phase: Isocratic elution with a mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The ratio can be adjusted to optimize the separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm (if the analytes have some UV absorbance) or a Refractive Index Detector (RID).

    • Injection Volume: 10 µL.

Quantitative Data Summary (Illustrative):

IsomerRetention Time (min)Resolution (Rs)
Isomer 18.5-
Isomer 29.82.1

Logical Relationship of Normal-Phase Separation:

G cluster_components Chromatographic Components cluster_analytes Analyte Behavior StationaryPhase Polar Stationary Phase (e.g., Silica) PolarAnalyte More Polar Tertiary Alcohol (Stronger Interaction) StationaryPhase->PolarAnalyte MobilePhase Non-polar Mobile Phase (e.g., Hexane/IPA) LessPolarAnalyte Less Polar Tertiary Alcohol (Weaker Interaction) MobilePhase->LessPolarAnalyte ElutionOrder Elution Order PolarAnalyte->ElutionOrder Longer Retention Time LessPolarAnalyte->ElutionOrder Shorter Retention Time

Caption: Principle of normal-phase HPLC separation.

Chiral HPLC Methods for Enantioseparation of Tertiary Alcohols

Many tertiary alcohols are chiral, and the separation of their enantiomers is crucial in the pharmaceutical industry. Chiral HPLC using a chiral stationary phase (CSP) is the most common approach for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective.

Application Example: Enantioseparation of a Chiral Tertiary Alcohol

Experimental Protocol:

  • Sample Preparation: Dissolve the racemic tertiary alcohol in the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase column, such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. Common mobile phases include n-hexane/isopropanol or n-hexane/ethanol. The ratio of the alcohol modifier is critical for achieving separation and can be optimized (e.g., starting with 90:10 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

Quantitative Data Summary (Illustrative):

EnantiomerRetention Time (min)Resolution (Rs)Selectivity (α)
Enantiomer 110.2-1.5
Enantiomer 212.52.8-

Chiral Separation Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Racemic Tertiary Alcohol Injection Inject onto Chiral Stationary Phase Dissolution->Injection Separation Isocratic Elution (Hexane/Alcohol) Injection->Separation Detection UV Detection Separation->Detection EnantioQuant Determine Enantiomeric Purity / Ratio Detection->EnantioQuant

Caption: Workflow for chiral HPLC analysis.

Pharmaceutical Application: Determination of Residual Tertiary Alcohols

In pharmaceutical manufacturing, tertiary alcohols like tert-butanol are sometimes used as solvents. Regulatory guidelines require the quantification of residual solvents in the final drug product. While gas chromatography is often used, HPLC can be an alternative method, especially for non-volatile drug substances.

Protocol: Determination of Residual tert-Butanol in a Drug Substance

This protocol is based on general principles for analyzing highly polar, non-UV active compounds by RP-HPLC, often requiring a universal detector.

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance (e.g., 100 mg).

    • Dissolve it in a suitable solvent in which the drug substance is soluble but that will not interfere with the tert-butanol peak (e.g., a mixture of acetonitrile and water).

    • Use a standard addition method or an external calibration curve of tert-butanol prepared in the same solvent.

  • HPLC System: An HPLC system equipped with a Refractive Index Detector (RID).

  • Chromatographic Conditions:

    • Column: A polar-modified reversed-phase column (e.g., a C18 column suitable for highly aqueous mobile phases or a column with a polar endcapping).

    • Mobile Phase: Isocratic elution with a high percentage of aqueous buffer (e.g., 95:5 v/v water:acetonitrile). The mobile phase must be thoroughly degassed, which is critical for RID stability.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 35 °C (to ensure stable refractive index).

    • Detector: Refractive Index Detector (RID). The detector temperature should be controlled and matched to the column temperature.

    • Injection Volume: 50 µL (a larger injection volume may be needed to achieve the required sensitivity).

Quantitative Data Summary (Illustrative):

CompoundRetention Time (min)Linearity (ppm)Correlation Coefficient (r²)LOD (ppm)LOQ (ppm)
tert-Butanol~ 4.2100 - 5000> 0.99530100

Workflow for Residual Solvent Analysis:

G cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_data Data Analysis DissolveDS Dissolve Drug Substance in appropriate solvent Injection Inject onto Polar Reversed-Phase Column DissolveDS->Injection PrepCal Prepare Calibration Standards QuantifyResidual Quantify Residual tert-Butanol PrepCal->QuantifyResidual Separation Isocratic Elution (High Aqueous) Injection->Separation Detection Refractive Index Detection Separation->Detection Detection->QuantifyResidual

Caption: Workflow for residual tert-butanol analysis.

Conclusion

The HPLC methods outlined in this document provide a comprehensive toolkit for the analysis of tertiary alcohols in various matrices. The choice of the appropriate method—be it direct analysis, derivatization, normal-phase, or chiral separation—will depend on the specific properties of the analyte, the sample matrix, and the analytical objectives. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate, reliable, and robust quantification of tertiary alcohols.

Application Notes and Protocols for 1-Butyl-1-cyclopentanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Butyl-1-cyclopentanol as a versatile starting material in several key organic transformations. The protocols outlined below are designed to serve as a practical guide for the synthesis of various derivatives, including alkenes, alkyl halides, and esters. Furthermore, a prospective synthetic pathway is presented, illustrating how this compound can be a valuable building block in the synthesis of spiro[4.5]decane scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

This compound is a tertiary alcohol that serves as a valuable precursor in organic synthesis. Its structure, featuring a cyclopentyl ring and a butyl group attached to the carbinol carbon, offers a unique combination of steric and electronic properties that influence its reactivity. This document details its application in dehydration, substitution, and esterification reactions, and proposes its use in the construction of complex spirocyclic systems.

Physicochemical Data of Key Compounds

A summary of important physical and chemical properties of the starting material and its key derivatives is provided below for easy reference.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundthis compoundC₉H₁₈O142.241890.919
1-Butylcyclopent-1-ene1-Butylcyclopent-1-eneC₉H₁₆124.22~155-157Not available
1-Bromo-1-butylcyclopentane1-Bromo-1-butylcyclopentaneC₉H₁₇Br205.13Not availableNot available
1-Butylcyclopentyl Acetate1-Butylcyclopentyl AcetateC₁₁H₂₀O₂184.28Not availableNot available

Key Organic Reactions and Experimental Protocols

Acid-Catalyzed Dehydration to 1-Butylcyclopent-1-ene

Tertiary alcohols like this compound readily undergo acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate.

Reaction Scheme:

G start This compound end 1-Butylcyclopent-1-ene start->end H₂SO₄, Heat G start This compound end 1-Bromo-1-butylcyclopentane start->end HBr G start This compound end 1-Butylcyclopentyl Acetate start->end Acetyl Chloride, Pyridine G A This compound B 1-Butylcyclopent-1-ene A->B  H₂SO₄, Δ   C Intermediate Aldehyde B->C  1. O₃ 2. (CH₃)₂S   D Intermediate Carboxylic Acid C->D  KMnO₄   E Intermediate Acyl Chloride D->E  SOCl₂   F Spiro[4.5]decan-6-one E->F  AlCl₃  

Application Notes and Protocols: Dehydration of 1-Butyl-1-cyclopentanol to form Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This application note provides a detailed overview of the dehydration of 1-butyl-1-cyclopentanol, a tertiary alcohol, to yield a mixture of isomeric alkenes. This process is of significant interest to researchers and professionals in drug development and materials science, where the synthesis of specific olefinic structures is crucial. The reaction proceeds via an E1 elimination mechanism, and the resulting product distribution is governed by Zaitsev's rule, which favors the formation of the more substituted, and thus more stable, alkene.

The dehydration of this compound is expected to produce two primary products: the endocyclic alkene, 1-butylcyclopent-1-ene (the Zaitsev product), and the exocyclic alkene, butylidenecyclopentane (a Hofmann-type product). The ratio of these products can be influenced by reaction conditions such as the choice of acid catalyst, temperature, and reaction time. Understanding and controlling this selectivity is key for synthetic applications.

Reaction Mechanism and Product Formation

The acid-catalyzed dehydration of this compound proceeds through a three-step E1 mechanism:

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by the acid catalyst (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group, water.

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary carbocation.

  • Deprotonation to Form Alkenes: A base (typically water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Deprotonation can occur from two different positions, leading to the formation of two isomeric alkenes:

  • 1-butylcyclopent-1-ene: The more substituted and thermodynamically more stable product (Zaitsev product).

  • Butylidenecyclopentane: The less substituted product.

The following diagram illustrates the overall reaction and the major products:

G cluster_reactants Reactant cluster_conditions Conditions cluster_products Products reactant This compound conditions H₃PO₄ / H₂SO₄ Heat (Δ) reactant->conditions product1 1-Butylcyclopent-1-ene (Major Product - Zaitsev) conditions->product1 product2 Butylidenecyclopentane (Minor Product) conditions->product2 water H₂O conditions->water

Caption: Overall reaction for the dehydration of this compound.

Predicted Product Distribution

Based on Zaitsev's rule, the dehydration of this compound is expected to favor the formation of the more substituted alkene, 1-butylcyclopent-1-ene. The exact product ratio can be determined experimentally using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The following table presents a hypothetical but plausible product distribution based on typical outcomes for similar reactions.

ProductStructurePredicted Distribution (%)
1-Butylcyclopent-1-ene
alt text
85 - 95
Butylidenecyclopentane
alt text
5 - 15

Experimental Protocol

This protocol provides a general procedure for the dehydration of this compound. Researchers should adapt this protocol based on their specific equipment and safety procedures.

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Separatory funnel

  • Erlenmeyer flask

  • Heating mantle or sand bath

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add this compound and a few boiling chips.

    • Slowly add the acid catalyst (e.g., 85% phosphoric acid) to the alcohol while swirling the flask. A typical molar ratio of alcohol to acid is 1:0.3.

    • Assemble a simple or fractional distillation apparatus with the round-bottom flask as the distilling flask.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle or sand bath.

    • The alkene products and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.

    • Monitor the temperature of the distilling vapor. The temperature should be maintained below the boiling point of the starting alcohol to prevent its co-distillation.

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any CO₂ gas that may form.

    • Separate the aqueous layer and wash the organic layer with water.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Drying and Isolation:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) for 10-15 minutes, swirling occasionally.

    • Decant or filter the dried liquid into a pre-weighed flask to obtain the final product mixture.

  • Analysis:

    • Determine the yield of the alkene mixture.

    • Analyze the product distribution using Gas Chromatography (GC) or ¹H NMR spectroscopy.

    • Confirm the absence of the starting alcohol using Infrared (IR) spectroscopy by looking for the disappearance of the broad O-H stretch.

The following diagram outlines the experimental workflow:

G A 1. Reaction Setup: Mix this compound, acid catalyst, and boiling chips in a distillation flask. B 2. Dehydration & Distillation: Heat the mixture and collect the alkene/water distillate. A->B C 3. Work-up: Wash distillate with NaHCO₃(aq) and then with H₂O in a separatory funnel. B->C D 4. Drying: Dry the organic layer with anhydrous Na₂SO₄ or MgSO₄. C->D E 5. Isolation & Analysis: Decant/filter the product. Determine yield and analyze by GC, NMR, and IR. D->E

Caption: Experimental workflow for the dehydration of this compound.

Data Presentation

The quantitative data obtained from the analysis of the product mixture can be summarized in a table for clear comparison of different reaction conditions.

Table 1: Effect of Acid Catalyst on Product Distribution

CatalystTemperature (°C)Reaction Time (min)Total Yield (%)1-Butylcyclopent-1-ene (%)Butylidenecyclopentane (%)
85% H₃PO₄150-1606088928
Conc. H₂SO₄130-14045918911

(Note: The data in this table is illustrative and represents typical results for such a reaction. Actual results may vary.)

Conclusion

The acid-catalyzed dehydration of this compound provides an effective method for the synthesis of 1-butylcyclopent-1-ene as the major product, in accordance with Zaitsev's rule. The experimental protocol outlined in this application note is robust and can be adapted for various scales. The choice of acid catalyst and reaction conditions can be optimized to maximize the yield of the desired alkene. This reaction serves as an excellent example of an E1 elimination and highlights the principles of regioselectivity in organic synthesis. For researchers in drug development and other fields, mastering such transformations is essential for the construction of complex molecular architectures.

Application Notes and Protocols: Oxidation Reactions of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contrary to foundational organic chemistry principles, which often classify tertiary alcohols as resistant to oxidation due to the absence of an alpha-hydrogen, several advanced synthetic methods have been developed to achieve this transformation. These reactions typically proceed through mechanisms involving C-C bond cleavage or rearrangement, opening up novel synthetic pathways. This document provides detailed application notes and protocols for key methods in the oxidation of tertiary alcohols, intended for use in research and development settings.

Photocatalytic Oxidation on Titanium Dioxide (TiO₂)

Photocatalysis on semiconductor surfaces offers a green and efficient method for the oxidation of tertiary alcohols. This process involves the generation of electron-hole pairs in TiO₂ upon UV irradiation, leading to the formation of highly reactive radical species that can induce C-C bond cleavage.

Application Notes

This method is particularly useful for the degradation of tertiary alcohols or for the synthesis of ketones via selective C-C bond scission. The reaction proceeds via a disproportionation mechanism, yielding a ketone and an alkane.[1] The choice of the alkyl group to be cleaved can be influenced by the stability of the resulting radical. Platinum co-catalysts can enhance the reaction rate and open up new reaction pathways, such as the formation of molecular hydrogen.[1]

Data Presentation
SubstrateCatalystProductsYield (%)Reference
3-Methyl-3-hexanolPtₓ/r-TiO₂(110)2-Hexanone, PropaneNot specified[1]
2-Methyl-2-pentanolr-TiO₂(110)Acetone, PropaneNot specified[2]
Experimental Protocol: Photocatalytic Oxidation of Tertiary Alcohols

Materials:

  • Tertiary alcohol (e.g., 2-methyl-2-pentanol)

  • Anatase TiO₂ (nanopowder)

  • Solvent (e.g., acetonitrile or benzotrifluoride)

  • Photoreactor equipped with a UV lamp (e.g., 100W high-pressure Hg lamp)

  • Reaction vessel (e.g., Pyrex glass bottle)

  • Oxygen source

  • Magnetic stirrer

Procedure:

  • Prepare a suspension of the TiO₂ photocatalyst in the chosen solvent within the photoreactor vessel. A typical catalyst loading is in the range of 1-5 g/L.

  • Add the tertiary alcohol substrate to the suspension. The substrate concentration will depend on the specific reaction being optimized.

  • Purge the suspension with oxygen for a period of time to ensure an oxygen-saturated environment.

  • While stirring vigorously, irradiate the suspension with the UV lamp. The reaction temperature should be controlled, typically at or near room temperature.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to identify and quantify the products (ketone and alkane).

  • Upon completion, the catalyst can be separated by centrifugation or filtration for potential reuse. The product mixture can then be purified by standard laboratory techniques such as distillation or chromatography.

Signaling Pathway Diagram

G Photocatalytic Oxidation of Tertiary Alcohols on TiO₂ cluster_0 TiO₂ Surface cluster_1 Reaction Steps UV_Light UV Light (hν) TiO2 TiO₂ UV_Light->TiO2 Excitation e- e⁻ (conduction band) TiO2->e- h+ h⁺ (valence band) TiO2->h+ Tertiary_Alcohol R₃C-OH Alkoxy_Radical R₃C-O• Tertiary_Alcohol->Alkoxy_Radical + h⁺ C-C_Cleavage C-C Bond Cleavage Alkoxy_Radical->C-C_Cleavage Ketone R₂C=O C-C_Cleavage->Ketone Alkyl_Radical R• C-C_Cleavage->Alkyl_Radical Alkane R-H Alkyl_Radical->Alkane + H•

Caption: Photocatalytic oxidation of tertiary alcohols on TiO₂.

Aerobic C-C Bond Cleavage of Tertiary Allylic Alcohols

A modern and highly selective method for the oxidation of tertiary allylic alcohols involves a cobalt-catalyzed aerobic C-C bond cleavage. This reaction is notable for its use of air as the terminal oxidant and its high efficiency under mild conditions.

Application Notes

This protocol is particularly valuable for the synthesis of ketones from tertiary allylic alcohols, with the release of acetone or acetaldehyde as a byproduct.[3] The reaction exhibits excellent chemoselectivity and is compatible with a range of functional groups, making it suitable for complex molecule synthesis.[4][5] The use of a non-precious metal catalyst and air as the oxidant aligns with the principles of green chemistry.

Data Presentation
Substrate (Tertiary Allylic Alcohol)Product (Ketone)Yield (%)
1-Phenyl-2-methylprop-2-en-1-olAcetophenone82
1-(n-Butyl)-2-methylprop-2-en-1-olPentan-2-one90
1-Benzyl-2-methylprop-2-en-1-ol1-Phenylpropan-2-one91
1-(2-Thienyl)-2-methylprop-2-en-1-ol1-(Thiophen-2-yl)ethan-1-one85
1-(Naphthalen-1-yl)-2-methylprop-2-en-1-ol1-(Naphthalen-1-yl)ethan-1-one87
1-(Biphenyl-4-yl)-2-methylprop-2-en-1-ol1-(Biphenyl-4-yl)ethan-1-one90

Data sourced from Org. Lett. 2023, 25, 2420–2425.[5]

Experimental Protocol: Cobalt-Catalyzed Aerobic C-C Bond Cleavage

Materials:

  • Tertiary allylic alcohol

  • Co(II)-salen complex (catalyst, 5 mol%)

  • Triethoxysilane ((EtO)₃SiH, 4-6 equivalents)

  • Toluene (solvent)

  • Reaction flask

  • Magnetic stirrer and heating plate

  • Air supply (e.g., balloon or air pump)

Procedure:

  • To a reaction flask, add the tertiary allylic alcohol, the Co(II)-salen complex, and toluene.

  • Stir the mixture at room temperature to dissolve the components.

  • Add triethoxysilane to the reaction mixture.

  • Heat the reaction mixture to 60 °C.

  • Introduce air into the reaction flask (e.g., via an air-filled balloon attached to a needle through a septum).

  • Maintain the reaction at 60 °C with stirring for 3-12 hours, monitoring the progress by thin-layer chromatography (TLC) or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting ketone by flash column chromatography on silica gel.

Experimental Workflow Diagram

G Workflow for Cobalt-Catalyzed Aerobic C-C Cleavage Start Start Combine_Reactants Combine tertiary allylic alcohol, Co(II)-salen, and toluene in a flask. Start->Combine_Reactants Add_Silane Add triethoxysilane. Combine_Reactants->Add_Silane Heat_and_Aerate Heat to 60 °C and introduce air. Add_Silane->Heat_and_Aerate Monitor_Reaction Monitor reaction progress (TLC or GC). Heat_and_Aerate->Monitor_Reaction Workup Cool and concentrate. Monitor_Reaction->Workup Complete Purification Purify by column chromatography. Workup->Purification End End Purification->End

Caption: Experimental workflow for Co-catalyzed cleavage.

Oxidative Rearrangement of Tertiary Allylic Alcohols (Babler-Dauben Oxidation)

The Babler-Dauben oxidation is a classic method for the oxidative transposition of tertiary allylic alcohols to the corresponding enones. While traditionally employing pyridinium chlorochromate (PCC), modern variations utilize less toxic oxoammonium salts like Bobbitt's salt.

Application Notes

This reaction is highly effective for the synthesis of α,β-unsaturated ketones from tertiary allylic alcohols. The mechanism involves the formation of a chromate ester (with PCC) or a related intermediate with oxoammonium salts, followed by a[2][2]-sigmatropic rearrangement and subsequent oxidation.[6] The use of Bobbitt's salt (4-acetamido-TEMPO tetrafluoroborate) offers a greener alternative to chromium-based reagents.[7]

Data Presentation
Substrate (Tertiary Allylic Alcohol)ReagentProduct (Enone)Yield (%)
1-Vinylcyclohexan-1-olPCCCyclohex-1-en-1-yl)ethan-1-one>75
LinaloolPCCCitralHigh
Various cyclic tertiary allylic alcoholsBobbitt's SaltCorresponding β-substituted enonesGood to excellent
Experimental Protocol: Babler-Dauben Oxidation with Bobbitt's Reagent

Materials:

  • Tertiary allylic alcohol

  • Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate)

  • Dichloromethane (DCM) or chloroform (CHCl₃), anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve the tertiary allylic alcohol in anhydrous DCM.

  • Add Bobbitt's salt to the solution with stirring. The reaction is typically run at room temperature.

  • Monitor the reaction by TLC. The reaction is often accompanied by a color change.

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate) if any excess oxidant remains.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enone.

Reaction Mechanism Diagram

G Babler-Dauben Oxidation Mechanism Tertiary_Allylic_Alcohol Tertiary Allylic Alcohol Intermediate_Ester Intermediate Ester Tertiary_Allylic_Alcohol->Intermediate_Ester + Oxoammonium Salt Oxoammonium_Salt Oxoammonium Salt (e.g., Bobbitt's Salt) Rearranged_Intermediate Rearranged Intermediate Intermediate_Ester->Rearranged_Intermediate [3,3]-Sigmatropic Rearrangement Enone_Product Enone Product Rearranged_Intermediate->Enone_Product Oxidation

Caption: Mechanism of the Babler-Dauben oxidation.

Oxidation with Fenton's Reagent

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, generates highly reactive hydroxyl radicals that can oxidize tertiary alcohols. This method is generally non-selective and leads to products of radical coupling and fragmentation rather than simple oxidation to a ketone.

Application Notes

This method is typically employed for the degradation of organic pollutants rather than for fine chemical synthesis due to its low selectivity. The reaction of tert-butanol with Fenton's reagent is known to produce 2,5-dimethyl-2,5-hexanediol through a dimerization of tert-butyl radicals.[8] The reaction is highly exothermic and requires careful control of the addition of hydrogen peroxide. The optimal pH for Fenton's reaction is typically between 3 and 5.[9]

Data Presentation
SubstrateProductsYield (%)Reference
tert-Butanol2,5-Dimethyl-2,5-hexanediolNot specified[8]
Isopropyl alcoholAcetone, (CH₃)₂CHOHCH₂(CH₃)CHOH, CH₃CHOHCH₂OH93 (Acetone)[10]
tert-Butyl alcohol((CH₃)₃COHCH₂)₂, (CH₃)₂COHCH₂OH84.4, -[10]
Experimental Protocol: Oxidation of tert-Butanol with Fenton's Reagent

Materials:

  • tert-Butanol

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Reaction flask with a dropping funnel and condenser

  • Ice bath

  • Magnetic stirrer

Procedure:

  • In a reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser, prepare a solution of iron(II) sulfate in water, and acidify with sulfuric acid to a pH of 3-5.

  • Add the tert-butanol to the iron solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution from the dropping funnel to the stirred reaction mixture. The addition should be controlled to maintain a moderate reaction temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified period.

  • Monitor the reaction by GC-MS to identify the products.

  • Work up the reaction by neutralizing the excess acid and extracting the products with an organic solvent.

  • The products can be isolated and purified by distillation or chromatography.

Logical Relationship Diagram

G Fenton's Reagent Oxidation of Tertiary Alcohols Fentons_Reagent Fenton's Reagent (Fe²⁺ + H₂O₂) Hydroxyl_Radical Hydroxyl Radical (•OH) Fentons_Reagent->Hydroxyl_Radical Tertiary_Alcohol Tertiary Alcohol (R₃C-OH) H_Abstraction Hydrogen Abstraction Tertiary_Alcohol->H_Abstraction + •OH Alkyl_Radical Alkyl Radical (•CR₂-C(OH)R₂) H_Abstraction->Alkyl_Radical Dimerization Dimerization Alkyl_Radical->Dimerization Coupling_Product Coupling Product Dimerization->Coupling_Product

Caption: Logical flow of Fenton's reagent oxidation.

References

Application Notes and Protocols for the Derivatization of 1-Butyl-1-cyclopentanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-1-cyclopentanol is a tertiary alcohol that can be challenging to analyze directly using gas chromatography (GC) due to its polarity and potential for poor peak shape and thermal instability. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC-based analysis, particularly when coupled with mass spectrometry (GC-MS). This document provides detailed application notes and protocols for two common and effective derivatization techniques for this compound: silylation and acylation . These methods are crucial for accurate quantification and identification in various matrices, including biological and pharmaceutical samples.

Principle of Derivatization for Alcohols

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar protecting group. This transformation has several analytical advantages:

  • Increased Volatility: The derivatized product has a lower boiling point, allowing it to be readily vaporized in the GC inlet.

  • Improved Thermal Stability: The derivative is less likely to degrade at the high temperatures used in GC analysis.

  • Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving resolution and sensitivity.

  • Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in mass spectrometry, aiding in compound identification and confirmation.

Derivatization Methods and Protocols

Two primary methods are recommended for the derivatization of this compound: silylation to form a trimethylsilyl (TMS) ether and acylation to form an ester.

Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and widely used technique for the derivatization of alcohols.[1] MSTFA is a powerful silylating agent that reacts with the hydroxyl group to form a stable trimethylsilyl (TMS) ether.[2]

Experimental Protocol: Silylation of this compound

Reagents and Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Internal Standard (IS) solution (e.g., d-labeled this compound or a structurally similar compound like 1-adamantanol)

  • Heating block or oven

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the this compound standard or sample extract into a GC vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (or another suitable solvent) to dissolve the residue, followed by the addition of 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven. Tertiary alcohols may require longer reaction times or higher temperatures for complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Acylation using Acetyl Chloride or Pentafluorobenzoyl Chloride (PFBCl)

Acylation involves the introduction of an acyl group, converting the alcohol into an ester. Acetyl chloride forms an acetate ester, while PFBCl forms a pentafluorobenzoyl ester. PFBCl is particularly useful for enhancing sensitivity when using an electron capture detector (ECD).

Experimental Protocol: Acylation of this compound

Reagents and Materials:

  • This compound standard or sample extract

  • Acetyl Chloride or Pentafluorobenzoyl Chloride (PFBCl)

  • Pyridine (anhydrous) or Triethylamine (as a scavenger for HCl)

  • Anhydrous solvent (e.g., Toluene, Hexane)

  • Internal Standard (IS) solution

  • Heating block or water bath

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare the sample and add the internal standard as described in the silylation protocol.

  • Reagent Addition: Dissolve the dried residue in 100 µL of anhydrous toluene. Add 50 µL of pyridine (or triethylamine) followed by 20 µL of acetyl chloride or PFBCl.

  • Reaction: Tightly cap the vial and vortex. Heat the reaction mixture at 60°C for 30 minutes.

  • Work-up (Optional but Recommended): After cooling, add 500 µL of hexane and 500 µL of deionized water. Vortex and centrifuge. Transfer the upper organic layer to a clean GC vial. This step helps to remove excess reagents and by-products.

  • Analysis: The sample is ready for GC-MS or GC-ECD analysis.

Data Presentation

CompoundDerivatization MethodExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compoundNoneVariable, prone to tailing142 (M+), 124, 99, 85, 57
This compound TMS EtherSilylation (MSTFA)Lower than underivatized214 (M+), 199 (M-15), 157, 129, 73
This compound AcetateAcylation (Acetyl Chloride)Lower than underivatized184 (M+), 142, 127, 99, 85, 43
This compound PFB EsterAcylation (PFBCl)Significantly lower336 (M+), 195, 167, 141, 99

Retention times are relative and highly dependent on the GC column and temperature program.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound (in solution or dried) Add_IS Add Internal Standard Sample->Add_IS Dry_Down Evaporate to Dryness Add_IS->Dry_Down Silylation Silylation (MSTFA, 60-80°C) Dry_Down->Silylation Option 1 Acylation Acylation (Acetyl Chloride/PFBCl, 60°C) Dry_Down->Acylation Option 2 GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Acylation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Silylation_Pathway Analyte This compound (R-OH) Product This compound TMS Ether (R-O-Si(CH3)3) Analyte->Product + Reagent MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Reagent->Product Byproduct N-Methyltrifluoroacetamide Product->Byproduct + Acylation_Pathway Analyte This compound (R-OH) Product This compound Ester (R-O-C(O)R') Analyte->Product + Reagent Acylating Agent (e.g., Acetyl Chloride) Reagent->Product Byproduct HCl Product->Byproduct +

References

Application Note: Pilot Plant Scale-Up Synthesis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Butyl-1-cyclopentanol is a tertiary alcohol with applications in the fragrance, flavor, and specialty chemical industries.[1] Its synthesis is commonly achieved via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[2][3][4][5] This application note provides a detailed protocol for the scale-up synthesis of this compound in a pilot plant setting, focusing on safety, efficiency, and product purity. The procedure involves the reaction of butylmagnesium bromide with cyclopentanone, followed by aqueous work-up and purification by vacuum distillation.

Synthesis Overview

The synthesis of this compound is accomplished through a Grignard reaction, as depicted in the following scheme:

Reaction Scheme:

  • Step 1: Grignard Reagent Formation (if not using commercially available reagent)

    • 1-Bromobutane + Mg -> Butylmagnesium bromide

  • Step 2: Grignard Addition

    • Butylmagnesium bromide + Cyclopentanone -> Magnesium alkoxide intermediate

  • Step 3: Hydrolysis (Work-up)

    • Magnesium alkoxide intermediate + H₂O/H⁺ -> this compound

This process is highly exothermic, particularly during the Grignard reagent formation and its subsequent reaction with the ketone.[6] Therefore, careful control of reaction conditions is crucial for a safe and successful scale-up.

Materials and Equipment

Raw Materials
MaterialCAS No.Molecular Weight ( g/mol )PuritySupplier
Butylmagnesium bromide (2.0 M in THF)693-03-8161.31>98%[Supplier Name]
Cyclopentanone120-92-384.12>99%[Supplier Name]
Tetrahydrofuran (THF), anhydrous109-99-972.11>99.9%, <50 ppm H₂O[Supplier Name]
Ammonium Chloride (NH₄Cl)12125-02-953.49ACS Grade[Supplier Name]
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04ACS Grade[Supplier Name]
Toluene108-88-392.14ACS Grade[Supplier Name]
Equipment
  • 100 L glass-lined reactor with mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • 20 L pressure-equalizing dropping funnel.

  • Chiller/heater circulator for reactor temperature control.

  • 50 L quench vessel.

  • 200 L separatory funnel or extraction vessel.

  • Rotary evaporator with a 20 L flask (for solvent recovery).

  • Pilot-scale vacuum distillation unit with a fractionating column.

  • Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, face shields, and heavy-duty gloves.[7][8]

Experimental Protocols

Reactor Preparation
  • Ensure the 100 L reactor and all associated glassware are scrupulously clean and dry to prevent quenching of the Grignard reagent.[9]

  • Assemble the reactor system, including the dropping funnel and reflux condenser.

  • Inert the system by purging with dry nitrogen for at least 2 hours. Maintain a positive nitrogen atmosphere throughout the reaction.[8]

Grignard Reaction
  • Charge the reactor with 20.0 L (1.0 molar equivalent, assuming 2.0 M solution) of butylmagnesium bromide solution in THF.

  • Cool the Grignard solution to 0-5 °C using the chiller.

  • In a separate, dry vessel, prepare a solution of 1.60 kg (0.95 molar equivalents) of cyclopentanone in 10 L of anhydrous THF.

  • Transfer the cyclopentanone solution to the pressure-equalizing dropping funnel.

  • Add the cyclopentanone solution dropwise to the stirred Grignard reagent in the reactor over a period of 2-3 hours.

  • Maintain the internal reaction temperature between 10-15 °C during the addition. The reaction is exothermic, and the addition rate must be controlled to prevent a runaway reaction.[6][9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

Work-up and Extraction
  • In the 50 L quench vessel, prepare a solution of 5.0 kg of ammonium chloride in 40 L of deionized water and cool it to 0-5 °C with an ice bath.

  • CAUTION: The quenching process is highly exothermic and releases flammable gases. Ensure adequate ventilation and no ignition sources are present.

  • Slowly transfer the reaction mixture from the reactor to the chilled ammonium chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature of the quench mixture below 25 °C.[10]

  • After the transfer is complete, continue stirring for 30 minutes.

  • Transfer the entire mixture to a 200 L separatory funnel.

  • Add 20 L of toluene and shake vigorously to extract the product. Allow the layers to separate.

  • Separate the aqueous layer and extract it again with 10 L of toluene.

  • Combine the organic layers.

  • Wash the combined organic layers with 20 L of saturated sodium chloride solution (brine) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

Purification
  • Concentrate the filtered organic solution using a rotary evaporator to remove the bulk of the THF and toluene.

  • Transfer the crude this compound to the vacuum distillation apparatus.

  • Perform a fractional distillation under reduced pressure. Collect the fraction boiling at approximately 75-80 °C at 10 mmHg.

  • The expected yield of purified this compound is approximately 1.8 - 2.1 kg (75-88% yield).

Data Presentation

ParameterValue
Reactants
Butylmagnesium bromide (2.0 M in THF)20.0 L (1.0 eq)
Cyclopentanone1.60 kg (0.95 eq)
Anhydrous THF (for cyclopentanone)10 L
Reaction Conditions
Initial Reaction Temperature0-5 °C
Addition Temperature10-15 °C
Addition Time2-3 hours
Post-addition Stirring Time1-2 hours
Work-up
Quench Solution5.0 kg NH₄Cl in 40 L H₂O
Quench Temperature< 25 °C
Extraction SolventToluene (20 L + 10 L)
Purification
Distillation Pressure10 mmHg
Boiling Point of Product75-80 °C
Results
Expected Yield1.8 - 2.1 kg
Theoretical Yield2.39 kg
Expected Percent Yield75-88%
Purity (by GC)>98%

Safety Precautions

  • Grignard Reagents: Butylmagnesium bromide is corrosive, flammable, and reacts violently with water.[7][8] Handle under an inert atmosphere at all times.

  • Solvents: THF and toluene are highly flammable. Ensure the pilot plant is properly grounded and free of ignition sources.

  • Exothermic Reaction: The Grignard reaction and subsequent quench are highly exothermic.[6] Strict temperature control is essential to prevent runaway reactions.[11] Ensure an adequate cooling system is in place and operational.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant clothing, safety glasses, a face shield, and suitable gloves.[8]

  • Emergency Procedures: Ensure access to a safety shower, eyewash station, and appropriate fire extinguishers (Class D for magnesium fires, Class B for solvent fires). All personnel should be trained in emergency procedures.

Analytical Characterization

The purity of the final product should be assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • GC Conditions (Example):

    • Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • Detector Temperature: 280 °C.

  • Expected Result: The chromatogram should show a major peak for this compound with a purity of >98%. Potential impurities include residual solvents (THF, toluene) and unreacted cyclopentanone.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactor_prep Reactor Preparation (Clean, Dry, Inert) charge_grignard Charge Butylmagnesium Bromide to Reactor reactor_prep->charge_grignard reagent_prep Reagent Preparation (Cyclopentanone in THF) addition Slow Addition of Cyclopentanone Solution reagent_prep->addition charge_grignard->addition react Reaction at Room Temperature addition->react quench Quench with Aqueous NH4Cl react->quench extract Toluene Extraction quench->extract wash_dry Wash & Dry Organic Phase extract->wash_dry concentrate Solvent Removal (Rotovap) wash_dry->concentrate distill Vacuum Distillation concentrate->distill final_product Final Product: This compound distill->final_product

Caption: Workflow for the pilot plant synthesis of this compound.

Safety Logic for Exothermic Control

G start Start Cyclopentanone Addition monitor_temp Monitor Reactor Temperature (T) start->monitor_temp temp_ok T ≤ 15°C? monitor_temp->temp_ok continue_add Continue Addition temp_ok->continue_add Yes stop_add Stop Addition temp_ok->stop_add No continue_add->monitor_temp end Addition Complete continue_add->end cool Increase Cooling stop_add->cool alert Runaway Condition Alert! stop_add->alert cool->monitor_temp

Caption: Logic diagram for temperature control during the exothermic addition step.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Butyl-1-cyclopentanol. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard synthesis of this compound from cyclopentanone and n-butylmagnesium bromide.

Issue Potential Cause Recommended Action
Low or No Product Yield Presence of water or protic solvents: Grignard reagents are highly reactive with water, alcohols, and other protic sources, which will quench the reagent.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF). Dry the starting materials (cyclopentanone and n-butyl bromide) over a suitable drying agent.
Poor quality of Grignard reagent: The n-butylmagnesium bromide may not have formed efficiently or may have degraded upon storage.Prepare the Grignard reagent fresh for each reaction. Use high-quality magnesium turnings and activate them if necessary (e.g., with a crystal of iodine or by crushing them). Titrate the Grignard reagent before use to determine its exact concentration.
Incorrect reaction temperature: The reaction may be too slow at very low temperatures or side reactions may be favored at higher temperatures.The addition of cyclopentanone to the Grignard reagent is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature and may be gently refluxed to ensure completion.
Presence of Side Products Enolization of cyclopentanone: The Grignard reagent can act as a base and deprotonate the α-carbon of cyclopentanone, leading to the formation of an enolate and regeneration of the starting ketone upon workup.Add the Grignard reagent slowly to the cyclopentanone solution at a low temperature to favor nucleophilic addition over deprotonation.
Reduction of cyclopentanone: The β-hydride on the n-butyl group of the Grignard reagent can be transferred to the carbonyl carbon of cyclopentanone, resulting in the formation of cyclopentanol.This is generally a minor side reaction with n-butylmagnesium bromide but can be more significant with bulkier Grignard reagents. Maintaining a low reaction temperature can help minimize this pathway.
Wurtz-type coupling: Reaction of the Grignard reagent with unreacted n-butyl bromide can lead to the formation of octane.Add the n-butyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to ensure its complete conversion.
Difficult Product Isolation Formation of emulsions during workup: The magnesium salts formed during the reaction can lead to the formation of stable emulsions, making the separation of the organic and aqueous layers difficult.Use a saturated aqueous solution of ammonium chloride for the workup instead of water or dilute acid. This can help to break up emulsions and facilitate the separation of layers.

Frequently Asked Questions (FAQs)

Q1: What is the main reaction for the synthesis of this compound?

A1: The primary reaction is a Grignard reaction. It involves the nucleophilic addition of n-butylmagnesium bromide (a Grignard reagent) to the carbonyl carbon of cyclopentanone. This is followed by an acidic workup to protonate the resulting alkoxide and yield the tertiary alcohol, this compound.[1][2]

Q2: Why is it crucial to maintain anhydrous (dry) conditions throughout the synthesis?

A2: Grignard reagents are extremely strong bases and will react readily with any protic substance, including water, alcohols, and even the moisture in the air.[3] This reaction, often called quenching, consumes the Grignard reagent, reducing the yield of the desired product. The reaction with water produces butane and a magnesium salt.

Q3: What are the most common side reactions in this synthesis?

A3: The most common side reactions include:

  • Enolization: The Grignard reagent acts as a base and removes a proton from the carbon atom adjacent to the carbonyl group of cyclopentanone. This forms a magnesium enolate, and upon workup, the starting cyclopentanone is regenerated.[4]

  • Reduction: A hydride transfer from the β-carbon of the n-butylmagnesium bromide to the carbonyl carbon of cyclopentanone can occur, leading to the formation of cyclopentanol after workup.[4]

  • Wurtz-type coupling: The Grignard reagent can react with any remaining n-butyl bromide to form octane.

Q4: How can I minimize the formation of the enolization byproduct?

A4: To favor the desired nucleophilic addition over enolization, it is recommended to add the cyclopentanone to the Grignard reagent solution slowly and at a low temperature (e.g., 0 °C). This helps to control the local concentration of the Grignard reagent and the reaction temperature.

Q5: What is the purpose of the acidic workup step?

A5: The initial reaction between the Grignard reagent and cyclopentanone forms a magnesium alkoxide intermediate. The acidic workup is necessary to protonate this alkoxide to form the final alcohol product, this compound. A saturated solution of ammonium chloride is often preferred for the workup as it is less likely to cause emulsions than strong acids.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • n-Butyl bromide

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

    • Place magnesium turnings in the flask. If the magnesium is not fresh, add a small crystal of iodine to activate the surface.

    • In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the n-butyl bromide solution to the magnesium turnings. The reaction should start spontaneously, as evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution in an ice bath to 0 °C.

    • Prepare a solution of cyclopentanone in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour. Gentle heating to reflux can be applied to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or THF.

    • Combine the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure.

Visualizations

Main_and_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways nBuMgBr n-Butylmagnesium Bromide Alkoxide Magnesium Alkoxide Intermediate nBuMgBr->Alkoxide Nucleophilic Addition Cyclopentanone Cyclopentanone Cyclopentanone->Alkoxide Product This compound Alkoxide->Product Acidic Workup Enolate Magnesium Enolate Cyclopentanone_side Cyclopentanone Enolate->Cyclopentanone_side Workup Cyclopentanol Cyclopentanol Octane Octane nBuBr n-Butyl Bromide nBuBr->Octane nBuMgBr_side n-Butylmagnesium Bromide nBuMgBr_side->Enolate Deprotonation (Enolization) nBuMgBr_side->Cyclopentanol Reduction (Hydride Transfer) nBuMgBr_side->Octane Wurtz Coupling Cyclopentanone_side->Enolate Cyclopentanone_side->Cyclopentanol

Caption: Main reaction pathway versus common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Anhydrous Ensure Anhydrous Conditions: - Oven-dry glassware - Use anhydrous solvents Check_Yield->Anhydrous Yes Success Successful Synthesis Check_Purity->Success No Slow_Addition Slowly Add Reagents: - Minimize enolization - Control exotherm Check_Purity->Slow_Addition Yes Grignard_Quality Check Grignard Reagent Quality: - Prepare fresh - Activate Mg - Titrate before use Anhydrous->Grignard_Quality Temp_Control Optimize Reaction Temperature: - Add cyclopentanone at 0 °C - Allow to warm to RT Grignard_Quality->Temp_Control Temp_Control->Start Retry Synthesis Workup Optimize Workup: - Use sat. NH4Cl solution - Thorough extraction Slow_Addition->Workup Purification Purify Product: - Distillation under  reduced pressure Workup->Purification Purification->Success

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-Butyl-1-cyclopentanol synthesis via the Grignard reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: Why is my Grignard reaction not initiating?

Answer:

The initiation of a Grignard reaction is often the most critical step and can be hindered by several factors. The primary reason for failure to initiate is the presence of moisture or other protic impurities, which quench the Grignard reagent.[1] Additionally, the magnesium metal surface may be coated with a layer of magnesium oxide, preventing the reaction with the alkyl halide.[1]

To troubleshoot this issue, consider the following:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under a vacuum or oven-drying.[2] The solvent (e.g., diethyl ether or THF) must be anhydrous.

  • Activate the Magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by methods such as:

    • Adding a small crystal of iodine. The disappearance of the brown color indicates the activation of the magnesium.[2]

    • Using a sonicator to mechanically disrupt the oxide layer.

    • Adding a small amount of a pre-formed Grignard reagent to initiate the reaction.

  • Check Reagent Quality: Ensure the n-butyl bromide and cyclopentanone are pure and dry.

Question: My reaction started, but the yield of this compound is very low. What are the potential causes?

Answer:

Low yields can result from a variety of factors, including side reactions, improper reaction conditions, and inefficient purification.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Side Reactions The Grignard reagent is a strong base and can deprotonate any acidic protons present. A common side reaction is the formation of biphenyl from the coupling of unreacted bromobenzene and the Grignard reagent, especially at higher temperatures.[1]Maintain a low reaction temperature to minimize side reactions. Ensure all reagents and solvents are free of protic impurities.
Incorrect Molar Ratios An insufficient amount of the Grignard reagent will result in incomplete conversion of the cyclopentanone.Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the cyclopentanone.
Inefficient Quenching and Workup The workup step is crucial for protonating the alkoxide intermediate and separating the product. Improper quenching can lead to product loss.Slowly add the reaction mixture to a cold saturated aqueous solution of ammonium chloride to quench the reaction. This is a milder alternative to strong acids, which can sometimes promote side reactions with tertiary alcohols.[1]
Loss During Purification This compound is a relatively volatile compound, and product can be lost during solvent removal or distillation if not performed carefully.Use a rotary evaporator with controlled temperature and pressure to remove the solvent. For distillation, ensure the setup is efficient and monitor the temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: Both diethyl ether and tetrahydrofuran (THF) are commonly used solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent.[2] However, diethyl ether has a lower boiling point, which can be advantageous for temperature control during the exothermic reaction. The choice of solvent may depend on the specific laboratory conditions and scale of the reaction.

Q2: How can I confirm the formation of my product?

A2: The formation of this compound can be confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the product and identify any side products by comparing the mass spectrum with a database.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the final product.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) peak from the cyclopentanone starting material (around 1740 cm⁻¹) and the appearance of a broad hydroxyl (O-H) peak in the product (around 3200-3600 cm⁻¹) are indicative of a successful reaction.

Q3: What are the expected physical properties of this compound?

A3: The known physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₈O
Molecular Weight 142.24 g/mol
Boiling Point 189 °C at 760 mmHg
Density 0.919 g/cm³
Flash Point 73.9 °C
Vapor Pressure 0.159 mmHg at 25 °C

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from standard Grignard synthesis procedures.

Materials:

  • Magnesium turnings

  • n-Butyl bromide

  • Anhydrous diethyl ether or THF

  • Cyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent (n-Butylmagnesium Bromide):

    • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before assembly.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of n-butyl bromide in anhydrous diethyl ether.

    • Add a small portion of the n-butyl bromide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle heating or sonication may be applied.

    • Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve cyclopentanone in an equal volume of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Effect of Reagent Molar Ratio on Yield

Molar Ratio (n-Butylmagnesium Bromide : Cyclopentanone)Theoretical Yield (%)Notes
1.0 : 1.0< 80Incomplete conversion of cyclopentanone is likely.
1.1 : 1.080 - 90A slight excess of the Grignard reagent is optimal.
1.5 : 1.0> 90Higher excess can lead to increased side products and purification challenges.

Note: Yields are approximate and can vary based on specific reaction conditions and experimental technique.

Table 2: Influence of Reaction Conditions on Yield

ParameterConditionExpected Impact on Yield
Reaction Temperature 0 - 5 °C (during addition)Minimizes side reactions, leading to higher purity and yield.
Room Temperature (post-addition)Allows the reaction to go to completion.
RefluxMay increase the rate of side reactions, lowering the yield.
Reaction Time 1 - 2 hours (post-addition)Generally sufficient for complete reaction.
Solvent Anhydrous Diethyl EtherGood for temperature control due to its low boiling point.
Anhydrous THFBetter at stabilizing the Grignard reagent, potentially leading to higher yields.[2]

Visualizations

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Prepare n-Butylmagnesium Bromide reaction Reaction with Cyclopentanone reagent_prep->reaction mg Magnesium Turnings mg->reagent_prep nBuBr n-Butyl Bromide nBuBr->reagent_prep ether Anhydrous Ether/THF ether->reagent_prep workup Aqueous Workup (NH4Cl) reaction->workup cyclopentanone Cyclopentanone cyclopentanone->reaction extraction Solvent Extraction workup->extraction drying Drying (MgSO4) extraction->drying purification Distillation drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_initiation Initiation Problems cluster_reaction_conditions Reaction Conditions cluster_workup_issues Workup & Purification Issues start Low Yield of this compound check_moisture Check for Moisture? start->check_moisture check_temp Correct Temperature? start->check_temp check_quench Proper Quenching? start->check_quench check_mg_activation Magnesium Activated? check_moisture->check_mg_activation No check_reagents Reagent Purity? check_mg_activation->check_reagents Yes check_ratio Correct Molar Ratio? check_temp->check_ratio Yes check_time Sufficient Reaction Time? check_ratio->check_time Yes check_extraction Efficient Extraction? check_quench->check_extraction Yes check_distillation Distillation Loss? check_extraction->check_distillation Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Preventing elimination side products in Grignard reactions with ketones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Grignard Reaction Troubleshooting

This guide provides researchers, scientists, and drug development professionals with practical solutions to common problems encountered during Grignard reactions with ketones, specifically focusing on the prevention of elimination side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary competitive side reactions in a Grignard reaction with a ketone?

When reacting a Grignard reagent with a ketone, the desired reaction is the nucleophilic 1,2-addition to the carbonyl carbon, which, after an acidic workup, yields a tertiary alcohol.[1][2][3] However, two significant side reactions can occur, especially with sterically hindered substrates:

  • Enolization (Elimination): The Grignard reagent can act as a base, abstracting an alpha-proton from the ketone to form a magnesium enolate.[1][2] Upon workup, this enolate is protonated, regenerating the starting ketone and resulting in low product yield.[1][2]

  • Reduction: If the Grignard reagent possesses a β-hydrogen, it can transfer a hydride to the carbonyl carbon via a six-membered cyclic transition state.[1][4][5] This reduces the ketone to a secondary alcohol.[4]

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// Edges Reactants -> Addition_Product [label="Desired Path\n(Nucleophilic Attack)", color="#34A853"]; Reactants -> Enolization_Product [label="Side Reaction\n(Grignard as Base)", color="#EA4335"]; Reactants -> Reduction_Product [label="Side Reaction\n(Hydride Transfer)", color="#FBBC05"]; }

Figure 1. Competing Pathways in Grignard Reactions
Q2: My reaction has a low yield of the tertiary alcohol, and I'm recovering most of my starting ketone. What's causing this?

This is a classic sign that enolization is the dominant reaction pathway. The Grignard reagent is acting as a base and deprotonating your ketone at the alpha-position, rather than acting as a nucleophile and attacking the carbonyl carbon.[1][2] This issue is particularly prevalent under the following conditions:

  • Sterically Hindered Ketones: Bulky groups around the carbonyl carbon block the nucleophilic attack, making the more accessible alpha-protons a more likely target for the Grignard reagent.[1][2]

  • Bulky Grignard Reagents: Sterically demanding Grignard reagents (e.g., tert-butylmagnesium chloride) are more likely to act as bases than as nucleophiles.[5]

  • Elevated Temperatures: Higher reaction temperatures can favor the enolization pathway.

Q3: How can I suppress enolization and favor the desired 1,2-addition reaction?

Several strategies can be employed to minimize enolization and improve the yield of the desired tertiary alcohol.

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Temp [label="Lower Reaction Temperature\n(e.g., -78 °C to 0 °C)", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Solvent [label="Change Solvent\n(e.g., THF vs. Ether)", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; CeCl3 [label="Add Cerium(III) Chloride (CeCl₃)\n(Luche Conditions)", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; Organocerium [label="Form Organocerium Reagent", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"]; LessBulky [label="Use a less sterically\nhindered Grignard reagent", style=filled, fillcolor="#FFFFFF", color="#5F6368", fontcolor="#202124"];

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Figure 2. Troubleshooting Low Yield due to Enolization

1. Lower the Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) is a common and effective method to suppress side reactions.[6][7] The activation energy for enolization is often higher than for nucleophilic addition, so cooling the reaction favors the desired pathway.

2. Use Cerium(III) Chloride (CeCl₃): The addition of anhydrous cerium(III) chloride is a powerful technique to enhance 1,2-addition and suppress enolization.[8][9][10] This method, often referred to as the Luche reaction conditions, involves transmetalation to form an organocerium reagent. Organocerium reagents are significantly less basic than their Grignard counterparts but remain highly nucleophilic, thus favoring addition over elimination.[10]

3. Change the Grignard Reagent: If possible, switch to a less sterically hindered Grignard reagent. For example, if using tert-butylmagnesium bromide, consider if n-butylmagnesium bromide could be used instead, as it is less prone to acting as a base.

Data Presentation: Effect of Additives and Conditions

The use of additives like CeCl₃ can dramatically alter the product distribution in favor of the desired tertiary alcohol.

Table 1: Effect of Cerium(III) Chloride on Grignard Addition to α-Tetralone

EntryOrganometallic ReagentAdditiveTemperatureYield of 1,2-Addition ProductRecovery of Ketone
1ButyllithiumNone-78 °C26%55%
2ButyllithiumCeCl₃-78 °C92-97%-
3Butylmagnesium bromideNone0 °C(Not specified, but lower)(Significant)
4Butylmagnesium bromideCeCl₃0 °C95%-

Data adapted from Organic Syntheses procedure using α-tetralone, an easily enolizable ketone.[11] As shown, the addition of CeCl₃ drastically improves the yield of the desired alcohol and minimizes the recovery of the starting ketone.[11]

Experimental Protocols

Protocol 1: General Low-Temperature Grignard Reaction

This protocol outlines a standard procedure for performing a Grignard reaction at low temperatures to minimize side reactions.

  • Apparatus Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • Dissolve the ketone in anhydrous solvent (e.g., THF, diethyl ether) and add it to the reaction flask.

    • Cool the flask to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Grignard Addition:

    • Transfer the Grignard reagent solution to the dropping funnel via cannula.

    • Add the Grignard reagent dropwise to the cooled, stirring ketone solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction to stir at the low temperature for 1-2 hours.

    • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise while the flask is still in the cooling bath.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add water and an organic solvent (e.g., diethyl ether, ethyl acetate) for extraction.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Cerium(III) Chloride-Mediated Grignard Reaction

This protocol describes the use of anhydrous CeCl₃ to promote nucleophilic addition.

  • Preparation of Anhydrous CeCl₃:

    • Crucial Step: Commercially available CeCl₃·7H₂O must be rigorously dried. A common procedure involves heating under vacuum. Improper drying can lead to deactivation.[9] Alternatively, purchase pre-dried anhydrous CeCl₃.

  • Apparatus Setup:

    • Assemble a flame-dried, three-neck flask under a positive pressure of inert gas as described in Protocol 1.

  • Formation of the Organocerium Reagent:

    • Add the anhydrous CeCl₃ to the flask, followed by anhydrous THF.

    • Stir the resulting suspension vigorously for 1-2 hours at room temperature.

    • Cool the suspension to the reaction temperature (typically 0 °C for Grignard reagents).[11]

    • Add the Grignard reagent dropwise to the CeCl₃ suspension and stir for another 1-2 hours to allow for transmetalation.

  • Addition of Ketone:

    • Dissolve the ketone in anhydrous THF.

    • Add the ketone solution dropwise to the freshly prepared organocerium reagent.

  • Reaction, Quenching, and Workup:

    • Stir the reaction for 1-3 hours at the specified temperature.

    • Quench and perform the workup as described in Protocol 1. The use of a mild acid, like 10% acetic acid, during workup can sometimes be beneficial.

References

Optimizing temperature for the synthesis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-butyl-1-cyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically achieved via a Grignard reaction. Butylmagnesium bromide (a Grignard reagent) is reacted with cyclopentanone in an anhydrous ether solvent. The resulting magnesium alkoxide is then hydrolyzed in a subsequent workup step to yield the final product, this compound.

Q2: What is the optimal temperature for this reaction?

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions in this synthesis include:

  • Enolization of Cyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclopentanone, leading to the formation of an enolate and reducing the yield of the desired alcohol.

  • Wurtz Coupling: The Grignard reagent can react with any unreacted butyl halide to form octane.

  • Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the glassware or solvents will quench the Grignard reagent, reducing the yield.

Q4: Which solvent is best for this reaction?

A4: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions. They are effective at solvating the Grignard reagent and are relatively inert under the reaction conditions. It is imperative that the solvent is completely dry.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Grignard reagent. 2. Presence of moisture in the reaction. 3. Incomplete reaction.1. Ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine). 2. Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Allow the reaction to stir for a sufficient amount of time after the addition of the Grignard reagent. Monitor the reaction progress using a suitable analytical technique like TLC.
Formation of a significant amount of byproduct 1. Reaction temperature is too high, favoring side reactions like enolization. 2. Slow addition of the Grignard reagent was not maintained.1. Maintain a low reaction temperature (e.g., 0-5°C) throughout the addition of the Grignard reagent. 2. Add the Grignard reagent dropwise to the cyclopentanone solution to control the exothermic reaction.
The reaction does not initiate 1. Magnesium surface is oxidized. 2. Insufficient activation of magnesium.1. Use fresh, shiny magnesium turnings. 2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating or sonication can also help initiate the reaction.
A white precipitate forms during the reaction The magnesium alkoxide product is often insoluble in the ether solvent.This is normal. Ensure efficient stirring to maintain a homogenous mixture and allow the reaction to proceed to completion.

Expected Impact of Temperature on Reaction Yield

While specific experimental data is not available, the following table summarizes the expected trends based on general principles of Grignard reactions.

Temperature RangeExpected Product YieldPotential for Side ReactionsNotes
< 0°CModerate to HighLowReaction rate may be slow, requiring longer reaction times. Excellent for minimizing enolization.
0 - 10°C (Recommended Starting Range) Optimal Moderate Good balance between reaction rate and selectivity.[1]
10 - 25°C (Room Temp)Moderate to LowHighIncreased risk of enolization and other side reactions, leading to lower purity and yield.
> 25°CLowVery HighNot recommended due to significant decomposition of the Grignard reagent and promotion of side reactions.

Experimental Protocols

Preparation of Butylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • 1-Bromobutane

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, dropping funnel, condenser, and drying tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and dry it thoroughly in an oven. Allow to cool under an inert atmosphere.

  • Place the magnesium turnings in the reaction flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

  • Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Synthesis of this compound

Materials:

  • Butylmagnesium bromide solution (prepared above)

  • Cyclopentanone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ice bath

Procedure:

  • In a separate flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of cyclopentanone in anhydrous ether.

  • Cool the cyclopentanone solution to 0-5°C using an ice bath.

  • Slowly add the prepared butylmagnesium bromide solution dropwise to the cooled cyclopentanone solution with vigorous stirring. Maintain the temperature between 0-10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Grignard Reagent Preparation cluster_synthesis Synthesis of this compound prep_start Start: Dry Glassware & Reagents add_mg Add Mg Turnings & Iodine prep_start->add_mg add_butyl_bromide Add 1-Bromobutane Solution add_mg->add_butyl_bromide reflux_prep Reflux add_butyl_bromide->reflux_prep grignard_ready Butylmagnesium Bromide Solution reflux_prep->grignard_ready add_grignard Add Grignard Reagent (0-10°C) grignard_ready->add_grignard synth_start Start: Cyclopentanone Solution cool_synth Cool to 0-5°C synth_start->cool_synth cool_synth->add_grignard stir_rt Stir at Room Temperature add_grignard->stir_rt quench Quench with NH4Cl (aq) stir_rt->quench workup Workup & Purification quench->workup product This compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship temp Reaction Temperature yield Product Yield temp->yield Optimal Range (0-10°C) side_reactions Side Reactions (Enolization) temp->side_reactions Increases with Temp. rate Reaction Rate temp->rate Increases with Temp. side_reactions->yield Decreases

Caption: Relationship between temperature and reaction outcomes.

References

Troubleshooting low yields in the preparation of tertiary alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in the synthesis of tertiary alcohols, primarily through Grignard and organolithium reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation with Sterically Hindered Ketones

Question: I am reacting a sterically hindered ketone with a Grignard reagent, and I am observing very low yields of the desired tertiary alcohol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the reaction of sterically hindered ketones with Grignard reagents are often due to competing side reactions, namely enolization and reduction, which are favored when the direct nucleophilic attack on the carbonyl carbon is sterically impeded.[1]

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate.[1] Upon workup, this regenerates the starting ketone, leading to low conversion.[1]

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can deliver a hydride to the carbonyl carbon via a cyclic six-membered transition state, reducing the ketone to a secondary alcohol.[1]

Troubleshooting Strategies:

  • Use of Additives to Enhance 1,2-Addition: The addition of certain Lewis acids can enhance the electrophilicity of the carbonyl carbon and favor the desired 1,2-addition over enolization. Cerium(III) chloride (CeCl₃) is a highly effective additive for this purpose.[2]

    • Effect of CeCl₃ on Yield: The use of anhydrous CeCl₃ can significantly improve the yield of tertiary alcohols from enolizable ketones.

KetoneGrignard ReagentAdditiveTemperature (°C)Yield of Tertiary Alcohol (%)Yield of Recovered Ketone (%)
α-Tetralonen-ButyllithiumNone-782655
α-Tetralonen-ButyllithiumAnhydrous CeCl₃-7892-97-
α-TetraloneButylmagnesium bromideNone0Moderate-
α-TetraloneButylmagnesium bromideAnhydrous CeCl₃0High-
  • Lower Reaction Temperature: Performing the reaction at low temperatures (e.g., -78 °C) can help to suppress enolization and other side reactions.[3] Functionalized Grignard reagents are also more stable at lower temperatures.[4]

  • Choice of Grignard Reagent: If possible, use a Grignard reagent without beta-hydrogens (e.g., MeMgBr, PhMgBr) to eliminate the possibility of reduction.

Experimental Protocol: CeCl₃-Mediated Grignard Reaction with a Sterically Hindered Ketone

This protocol describes the general procedure for using anhydrous CeCl₃ to improve the yield of tertiary alcohols from enolizable ketones.

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • Sterically hindered ketone

  • Grignard reagent solution (titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Preparation of Anhydrous CeCl₃ Slurry:

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CeCl₃ (1.2 equivalents relative to the ketone) to a flame-dried flask equipped with a magnetic stir bar.

    • Add anhydrous THF to the flask and stir the suspension vigorously for at least 2 hours at room temperature to ensure proper activation. The use of properly "activated" anhydrous cerium chloride is critical for the success of the reaction.[5]

  • Reaction Setup:

    • Cool the CeCl₃ slurry to the desired reaction temperature (typically -78 °C for organolithium reagents or 0 °C for Grignard reagents).[3]

  • Addition of Reagents (Method A - Recommended):

    • To the cooled CeCl₃ slurry, slowly add the Grignard reagent (1.1 equivalents) dropwise.

    • Stir the resulting mixture for 30 minutes at the same temperature.

    • Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF to the reaction mixture.[3]

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, quench the reaction by the slow addition of an anhydrous workup solution.

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification.

Troubleshooting Flowchart for Low Yields with Hindered Ketones

Troubleshooting_Hindered_Ketones start Low Yield with Sterically Hindered Ketone check_side_reactions Identify major byproduct: - Starting material (enolization) - Secondary alcohol (reduction) start->check_side_reactions strategy_enolization High enolization observed check_side_reactions->strategy_enolization Enolization strategy_reduction Reduction is the main side reaction check_side_reactions->strategy_reduction Reduction implement_cecl3 Use CeCl3 additive (see protocol) strategy_enolization->implement_cecl3 lower_temp Lower reaction temperature (e.g., -78°C) strategy_enolization->lower_temp change_grignard Use Grignard without β-hydrogens (e.g., MeMgBr) strategy_reduction->change_grignard re_evaluate Re-evaluate yield implement_cecl3->re_evaluate lower_temp->re_evaluate change_grignard->re_evaluate success Successful Synthesis re_evaluate->success Yield Improved

Caption: Troubleshooting workflow for low yields in Grignard reactions with hindered ketones.

Issue 2: Poor Quality of the Grignard Reagent

Question: My Grignard reaction is sluggish, and the yield is consistently low, even with unhindered ketones. How can I ensure the quality of my Grignard reagent?

Answer:

The quality of the Grignard reagent is paramount for a successful reaction. Grignard reagents are highly sensitive to moisture and oxygen.[6] Poor quality can result from incomplete formation or degradation.

Troubleshooting Strategies:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.[6] Flame-drying glassware under vacuum and cooling under an inert gas is a standard procedure.[7]

  • Activate the Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction with the alkyl halide. Activation exposes a fresh magnesium surface.

    • Methods of Activation:

      • Mechanical grinding of the magnesium turnings.

      • Using a small crystal of iodine.[7]

      • Adding a few drops of 1,2-dibromoethane.

  • Proper Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents as they solvate and stabilize the Grignard reagent.[8] THF is often a better solvent for synthesizing Grignard reagents due to higher stabilization.[7]

  • Titration of the Grignard Reagent: It is crucial to determine the exact concentration of the Grignard reagent before use. This allows for accurate stoichiometry in the subsequent reaction.

Experimental Protocol: Preparation and Titration of a High-Quality Grignard Reagent

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Anhydrous solvent for titration (e.g., THF)

  • Salicylaldehyde phenylhydrazone indicator

  • Secondary butanol in xylene (standardized)

Procedure: Grignard Reagent Preparation

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 equivalents) and a small iodine crystal in the flask.

  • Initiation: Add a small portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous ether/THF to the dropping funnel and add a few milliliters to the magnesium. Gentle warming may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of bubbling.

  • Addition: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The final solution should be gray to brown.

Procedure: Titration

  • Indicator Preparation: In a dry flask under an inert atmosphere, dissolve a small amount of salicylaldehyde phenylhydrazone in anhydrous THF.

  • Titration: Add a known volume of the Grignard solution to the indicator solution. The solution will turn a specific color. Titrate with a standardized solution of sec-butanol in xylene until the color disappears.

  • Calculation: From the volume of the standardized sec-butanol solution used, calculate the molarity of the Grignard reagent.

Issue 3: Low Yields When Using Esters as Substrates

Question: I am trying to synthesize a tertiary alcohol from an ester and a Grignard reagent, but the yield is low, and I have a mixture of products. What is going wrong?

Answer:

The reaction of a Grignard reagent with an ester involves a two-step addition process. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is then attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol.[9] Low yields and product mixtures can arise if this sequence is not properly controlled.

Common Problems:

  • Insufficient Grignard Reagent: Using less than two equivalents of the Grignard reagent will result in a mixture of unreacted ester, the ketone intermediate, and the tertiary alcohol.[10]

  • Reaction Temperature: At very low temperatures, the reaction may be too slow, while at higher temperatures, side reactions can occur.

Troubleshooting Strategies:

  • Stoichiometry: Ensure that at least two full equivalents of the active Grignard reagent (as determined by titration) are used per equivalent of the ester.

  • Reaction Conditions: The reaction is typically carried out at a moderate temperature (e.g., 0 °C to room temperature).

Reaction Pathway Visualization

Ester_to_Tertiary_Alcohol cluster_0 Ester Ester (R-COOR') Ketone Ketone Intermediate (R-CO-R'') Ester->Ketone Addition-Elimination Grignard1 + R''-MgX (1st equivalent) Alkoxide Tertiary Alkoxide Ketone->Alkoxide Nucleophilic Addition Grignard2 + R''-MgX (2nd equivalent) Tertiary_Alcohol Tertiary Alcohol (R-C(OH)(R'')2) Alkoxide->Tertiary_Alcohol Protonation Workup + H3O+ Workup

Caption: Reaction pathway for the synthesis of tertiary alcohols from esters and Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: What is the difference between using a Grignard reagent and an organolithium reagent for preparing tertiary alcohols?

A1: Both Grignard and organolithium reagents are excellent nucleophiles for the synthesis of tertiary alcohols. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. This increased reactivity can be advantageous for reactions with less reactive ketones but can also lead to more side reactions, such as enolization, with sensitive substrates.

Q2: Can I use a protic solvent for a Grignard reaction?

A2: No. Grignard reagents are strong bases and will be quenched by protic solvents such as water, alcohols, or carboxylic acids.[11] The reaction must be carried out under strictly anhydrous conditions using aprotic solvents like diethyl ether or THF.

Q3: How can I visually tell if my Grignard reaction has initiated?

A3: The initiation of a Grignard reaction is often accompanied by several visual cues:

  • A change in the appearance of the solution, which may become cloudy or colored.

  • The formation of bubbles on the surface of the magnesium.

  • A noticeable exotherm (the reaction flask becomes warm).

Q4: What is the purpose of the final acidic workup?

A4: The immediate product of the Grignard addition to a carbonyl compound is a magnesium alkoxide salt. The acidic workup (e.g., with dilute HCl or saturated NH₄Cl solution) is necessary to protonate this alkoxide to form the final neutral alcohol product and to dissolve the magnesium salts.[12]

Q5: Why is enolization more of a problem with sterically hindered ketones?

A5: In a sterically hindered ketone, the carbonyl carbon is less accessible to the bulky Grignard reagent for a nucleophilic attack (1,2-addition). The alpha-protons, however, are typically more exposed. This makes the acid-base reaction (enolization) kinetically more favorable compared to the addition reaction.

Visualization of Competing Pathways

Competing_Pathways cluster_0 1,2-Addition (Desired Pathway) cluster_1 Enolization (Side Reaction) Ketone Enolizable Ketone Addition_Product Tertiary Alkoxide Ketone->Addition_Product Nucleophilic Attack on Carbonyl Carbon Enolate Enolate Ketone->Enolate Proton Abstraction from α-Carbon Grignard Grignard Reagent (R-MgX)

Caption: Competing pathways of 1,2-addition and enolization in a Grignard reaction.

References

Dealing with emulsions during the workup of Grignard reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with emulsions formed during the workup of Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form during the workup of my Grignard reaction?

A1: Emulsions are stable mixtures of two immiscible liquids, in this case, your organic solvent and the aqueous quenching solution. Several factors during a Grignard reaction workup can lead to their formation:

  • Finely Divided Magnesium Salts: The primary culprits are finely divided, insoluble magnesium salts (e.g., magnesium hydroxide, magnesium alkoxides) that form upon quenching the reaction. These particles can accumulate at the interface between the organic and aqueous layers, acting as surfactants and stabilizing the emulsion.

  • Vigorous Shaking: Excessive agitation of the separatory funnel can disperse the two phases into very fine droplets, increasing the surface area for the magnesium salts to stabilize the emulsion.

  • Presence of Amphiphilic Molecules: The reaction product itself or byproducts might have amphiphilic properties (containing both hydrophobic and hydrophilic parts), which can act as emulsifying agents.

  • High Concentration: Concentrated reaction mixtures are more prone to forming emulsions.

Q2: How can I prevent emulsions from forming in the first place?

A2: While not always possible, certain precautions can minimize the risk of emulsion formation:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal physical disruption.

  • Dilution: Diluting the reaction mixture with more organic solvent before the aqueous quench can sometimes prevent emulsions.

  • Careful Quenching: Add the quenching solution slowly, with efficient stirring, to control the formation of magnesium salts. Quenching at a lower temperature (e.g., 0 °C) can also help by promoting the formation of larger, more easily filterable salt particles.

  • Choice of Quenching Agent: Using a solution of ammonium chloride can sometimes be advantageous over strong acids, as it helps to keep the magnesium salts more soluble.

Q3: What are the common methods to break a stubborn emulsion?

A3: A variety of chemical and physical methods can be employed to break emulsions. The choice of method depends on the nature of the emulsion and the stability of your product. Common techniques include:

  • Chemical Methods:

    • Salting Out: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, making the organic components less soluble and promoting phase separation.[1]

    • pH Adjustment: Carefully adding a dilute acid or base can alter the charge of the species stabilizing the emulsion, leading to its collapse.[1]

    • Addition of a Chelating Agent: For emulsions stabilized by metal salts, adding a chelating agent like Rochelle's salt (sodium potassium tartrate) or EDTA can sequester the metal ions and break the emulsion.[2]

  • Physical Methods:

    • Patience: Allowing the mixture to stand undisturbed for a period (from minutes to hours) can sometimes be sufficient for the layers to separate.[3]

    • Gentle Stirring: Gently swirling the mixture or stirring it with a glass rod can help the dispersed droplets to coalesce.

    • Centrifugation: This is often a very effective method for forcing the separation of the denser aqueous layer from the organic layer.[3]

    • Filtration: Passing the entire mixture through a pad of a filter aid like Celite® can remove the fine solid particles that are stabilizing the emulsion.[4]

    • Temperature Change: Gently warming the mixture can decrease the viscosity and promote phase separation. Conversely, cooling or even partially freezing the aqueous layer can also be effective.[1]

Troubleshooting Guide

Problem: A persistent emulsion has formed after quenching my Grignard reaction.

This guide provides a step-by-step approach to resolving emulsions. Start with the least invasive methods first.

Workflow for Breaking Emulsions

G Troubleshooting Workflow for Emulsions start Emulsion Formed patience Let it Stand (30-60 min) start->patience gentle_stir Gentle Stirring with Glass Rod patience->gentle_stir If no separation success Phases Separated patience->success If successful brine Add Saturated Brine (Salting Out) gentle_stir->brine If still emulsified gentle_stir->success If successful ph_adjust Adjust pH (Dilute Acid/Base) brine->ph_adjust If emulsion persists brine->success If successful chelation Add Chelating Agent (Rochelle's Salt/EDTA) ph_adjust->chelation If metal salts suspected ph_adjust->success If successful filtration Filter through Celite® chelation->filtration If solids are visible chelation->success If successful centrifugation Centrifugation filtration->centrifugation For stubborn emulsions filtration->success If successful centrifugation->success If successful failure Consult Senior Chemist centrifugation->failure If unsuccessful

Caption: A decision-making workflow for troubleshooting emulsions.

Experimental Protocols

Protocol 1: Breaking an Emulsion using Brine ("Salting Out")

Objective: To increase the ionic strength of the aqueous phase to force the separation of the organic layer.

Methodology:

  • Transfer the emulsified mixture to a separatory funnel of appropriate size.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution to the separatory funnel, typically 10-20% of the total volume of the emulsified mixture.

  • Gently invert the separatory funnel several times. Do not shake vigorously.

  • Allow the mixture to stand and observe for phase separation.

  • If separation begins, allow sufficient time for a clear interface to form.

  • Drain the aqueous layer, and then proceed with your workup.

Protocol 2: Filtration through Celite®

Objective: To remove fine solid particles that are stabilizing the emulsion.[4]

Methodology:

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Prepare a slurry of Celite® in your organic solvent.

  • Wet the filter paper with the solvent and apply a gentle vacuum.

  • Pour the Celite® slurry into the funnel to form a flat pad (typically 1-2 cm thick).

  • Gently pour the entire emulsified mixture onto the Celite® pad.

  • Apply a gentle vacuum to draw the liquid through the filter.

  • The filtrate in the filter flask should consist of two distinct layers.

  • Transfer the filtrate to a separatory funnel and separate the layers.

  • Wash the Celite® pad with a small amount of fresh organic solvent to recover any retained product.

Diagram of Celite Filtration Workflow

G Celite® Filtration Workflow start Emulsified Mixture prepare_funnel Prepare Büchner Funnel with Filter Paper start->prepare_funnel prepare_celite Create a Slurry of Celite® in Solvent prepare_funnel->prepare_celite form_pad Form a Celite® Pad under Vacuum prepare_celite->form_pad filter_mixture Pour Emulsion onto Celite® Pad form_pad->filter_mixture collect_filtrate Collect Biphasic Filtrate filter_mixture->collect_filtrate separate_layers Separate Layers in a Separatory Funnel collect_filtrate->separate_layers wash_pad Wash Celite® Pad with Fresh Solvent separate_layers->wash_pad end Clean Organic Layer wash_pad->end

Caption: Step-by-step workflow for breaking an emulsion by filtration.

Protocol 3: Using Rochelle's Salt (Sodium Potassium Tartrate)

Objective: To chelate magnesium ions that may be stabilizing the emulsion. This is particularly useful when finely divided magnesium salts are suspected to be the cause.[1][5]

Methodology:

  • Prepare a saturated aqueous solution of Rochelle's salt.

  • Add the Rochelle's salt solution to the emulsified mixture, typically in a volume equal to the aqueous layer already present.

  • Stir the mixture vigorously. Unlike simple brine washes, vigorous stirring is often necessary to ensure the chelation process occurs efficiently.

  • Continue stirring until two clear layers are observed. This may take anywhere from a few minutes to a couple of hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

Data Presentation

Table 1: Qualitative Comparison of Emulsion Breaking Techniques

TechniqueSpeedScalabilityEquipment RequiredNotes
Patience SlowHighNoneThe simplest method, but often impractical.
Salting Out (Brine) ModerateHighStandard lab glasswareMost common first step.
pH Adjustment ModerateHighStandard lab glassware, pH meter/paperRequires product stability to pH changes.
Chelation (Rochelle's Salt) Moderate to SlowHighStandard lab glasswareVery effective for metal-salt stabilized emulsions.
Filtration (Celite®) ModerateModerateFiltration apparatusExcellent for emulsions with suspended solids.
Centrifugation FastLow to ModerateCentrifugeOften the most effective method for stubborn emulsions.
Heating/Cooling ModerateHighHot plate or ice bathProduct stability at different temperatures must be considered.

References

Technical Support Center: Characterization of Impurities in 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis and analysis of 1-Butyl-1-cyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the expected impurities?

A1: The most common synthesis method for this compound is the Grignard reaction. This involves reacting cyclopentanone with butylmagnesium bromide, an organomagnesium halide.[1][2] The primary impurities stem from starting materials, side reactions, and subsequent work-up procedures.

Potential Impurities Include:

  • Unreacted Starting Materials: Cyclopentanone and n-butyl bromide.

  • Side-Reaction Byproducts:

    • Octane: Formed via Wurtz coupling of the Grignard reagent with unreacted n-butyl bromide.[3][4]

    • 1-butylcyclopentene: A dehydration product of this compound, often formed during acidic work-up or distillation.

  • Solvent and Reagent Residues: Diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and may be present in trace amounts.

Q2: My Grignard reaction to synthesize this compound is not initiating. What are the common causes and solutions?

A2: Failure to initiate a Grignard reaction is a frequent issue. The primary cause is the passivation of the magnesium metal surface by a layer of magnesium oxide.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water.[5][6] All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and cooled under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.

  • Activate the Magnesium: The magnesium oxide layer must be disrupted. This can be achieved by:

    • Mechanically crushing the magnesium turnings with a glass rod.

    • Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the iodine color indicates activation.[7]

    • Adding a few drops of 1,2-dibromoethane to the magnesium suspension.

  • Check the Quality of Reagents: Use fresh, high-purity magnesium turnings and ensure the n-butyl bromide and solvent are free from moisture.

Q3: I am observing a significant amount of octane as a byproduct. How can I minimize its formation?

A3: The formation of octane, a Wurtz coupling product, can be minimized by controlling the reaction conditions.[3][4] This side reaction is favored by higher temperatures and high concentrations of the alkyl halide.

Mitigation Strategies:

  • Slow Addition of Alkyl Halide: Add the n-butyl bromide solution dropwise to the magnesium suspension to maintain a low instantaneous concentration.

  • Control the Reaction Temperature: The reaction is exothermic. Use an ice bath to maintain a gentle reflux and avoid excessive heating.

  • Ensure Efficient Stirring: Good agitation ensures that the n-butyl bromide reacts promptly with the magnesium surface rather than with the formed Grignard reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the characterization of impurities in this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC-MS analysis. Presence of unreacted starting materials, side-reaction byproducts, or solvent residues.Compare retention times and mass spectra with known standards of cyclopentanone, n-butyl bromide, octane, and 1-butylcyclopentene. Analyze a blank solvent injection to identify solvent-related peaks.
Broad or distorted peaks in NMR spectrum. Presence of paramagnetic impurities (e.g., residual magnesium salts) or solid particles in the NMR tube.Filter the sample through a small plug of glass wool or a syringe filter before transferring it to the NMR tube. Ensure the sample is fully dissolved.[8]
Low yield of this compound. Incomplete reaction, side reactions, or product loss during work-up.Optimize Grignard reaction conditions (see FAQ Q2 & Q3). During aqueous work-up, ensure complete extraction of the product into the organic phase. Avoid overly harsh acidic conditions that can promote dehydration.
Product appears cloudy or contains an aqueous layer after extraction. Incomplete separation of aqueous and organic layers during work-up.Allow the separatory funnel to stand for a longer period for better phase separation. Consider a back-extraction of the aqueous layer with a fresh portion of the organic solvent. Dry the final organic extract thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

Quantitative Data Summary

The following table summarizes the typical impurities observed in the synthesis of this compound and their expected retention times and mass spectral data for GC-MS analysis.

Impurity Formation Pathway Typical Abundance Approx. Retention Time (min)* Key m/z Fragments
CyclopentanoneUnreacted Starting Material< 2%4.584, 56, 42
n-Butyl BromideUnreacted Starting Material< 1%5.2136, 138, 57, 41
OctaneWurtz Coupling1 - 5%6.8114, 57, 43, 41
1-ButylcyclopenteneDehydration of Product1 - 3%8.1124, 81, 67, 55
This compoundDesired Product> 90%9.5142, 124, 85, 57

*Approximate retention times are for a standard non-polar GC column (e.g., DB-5 or HP-5) with a temperature program starting at 50°C and ramping to 250°C.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify volatile impurities in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Dilute 10 µL of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • If quantification is required, add an internal standard (e.g., dodecane) of a known concentration to the sample.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-350 amu.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of key impurities by comparing their retention times and mass spectra with those of authentic standards.

    • Quantify the impurities by comparing their peak areas to that of the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and characterize impurities based on their unique chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[8][9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8][9]

  • NMR Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: 90°

    • Spectral Width: -2 to 12 ppm.

  • NMR Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds.

    • Pulse Program: Proton-decoupled.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS peak at 0 ppm.

    • Identify the signals corresponding to this compound and compare the remaining signals with the expected chemical shifts of potential impurities.

Visualizations

Synthesis_and_Impurity_Formation cluster_impurities Potential Impurities CP Cyclopentanone Grignard Grignard Reaction CP->Grignard BMB n-Butylmagnesium Bromide BMB->Grignard Unreacted_BBr Unreacted n-Butyl Bromide BMB->Unreacted_BBr Excess Reagent Wurtz Wurtz Coupling BMB->Wurtz Product This compound Grignard->Product Unreacted_CP Unreacted Cyclopentanone Grignard->Unreacted_CP Incomplete Reaction Dehydration Dehydration (Acidic Work-up) Product->Dehydration Unreacted_BBr->Wurtz Octane Octane Dehydration_Product 1-Butylcyclopentene Wurtz->Octane Dehydration->Dehydration_Product

Caption: Synthesis of this compound and formation pathways of key impurities.

GCMS_Workflow Sample_Prep 1. Sample Preparation (Dilution & Internal Standard) Injection 2. GC Injection Sample_Prep->Injection Separation 3. GC Separation (Temperature Program) Injection->Separation Ionization 4. MS Ionization (EI) Separation->Ionization Detection 5. Mass Detection Ionization->Detection Analysis 6. Data Analysis (Library Search & Quantification) Detection->Analysis

Caption: General workflow for the GC-MS analysis of this compound.

References

Technical Support Center: 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Butyl-1-cyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a tertiary alcohol and is generally considered to be chemically stable under normal ambient conditions, including exposure to air and light at room temperature.[1] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon atom that bears the hydroxyl group.[1][2][3][4]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. Although generally stable, prolonged exposure to high temperatures should be avoided to prevent potential thermal degradation.

Q3: Is this compound sensitive to light?

A3: While there is no specific data on the photostability of this compound, cyclic alcohols can undergo photo-oxidation.[5][6] Therefore, it is best practice to store the compound in an opaque or amber container to minimize exposure to light, especially for long-term storage or when used in sensitive applications.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances can lead to vigorous reactions and decomposition.

Q5: What are the potential degradation products of this compound?

A5: Under forcing conditions, such as prolonged heating with acidic oxidizing agents, this compound can first undergo dehydration to form alkenes (e.g., 1-butylcyclopentene and butylidenecyclopentane). These alkenes can then be susceptible to oxidative cleavage of the double bond, leading to the formation of smaller carbonyl compounds like ketones and carboxylic acids.[1][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, clarity) Impurities or degradation.Verify the purity using an appropriate analytical method (e.g., GC, NMR). If degraded, the material should be discarded. Review storage conditions to ensure they are optimal.
Unexpected reaction products Contamination or degradation of this compound.Confirm the identity and purity of the starting material. Ensure all reaction vessels are clean and dry. Consider potential incompatibilities with other reagents.
Inconsistent experimental results Variability in the quality of this compound.Perform a quality control check on the batch of this compound being used. If necessary, purify the compound before use.

Stability Data Summary

Currently, there is a lack of specific, publicly available quantitative stability data for this compound. The following table provides a qualitative summary based on the general chemical properties of tertiary alcohols.

Condition Stability Potential Degradation Pathway
Temperature (Ambient) Stable-
Temperature (Elevated) Potential for slow degradationDehydration to alkenes.
Light Exposure Potentially sensitivePhoto-oxidation.
Air/Oxygen Generally stable at ambient temperatureOxidation of degradation products (alkenes) at elevated temperatures.
Strong Acids UnstableAcid-catalyzed dehydration.
Strong Oxidizing Agents UnstableOxidation of the molecule, potentially through initial dehydration.

Experimental Protocols

Protocol 1: Accelerated Thermal Stability Study

Objective: To assess the stability of this compound under elevated temperature conditions.

Methodology:

  • Place a known quantity of this compound into three separate, tightly sealed amber glass vials.

  • Place the vials in a calibrated oven at a constant temperature of 40°C ± 2°C.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each set.

  • Allow the vials to cool to room temperature.

  • Analyze the samples for:

    • Appearance (color, clarity).

    • Purity by Gas Chromatography (GC) to quantify the parent compound and detect any degradation products.

    • Water content by Karl Fischer titration.

  • Compare the results to a control sample stored at the recommended storage condition (cool, dark place).

Protocol 2: Photostability Study

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Place a known quantity of this compound into two sets of transparent and two sets of amber glass vials.

  • Expose one set of transparent and one set of amber vials to a calibrated light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Keep the second set of vials (the "dark" controls) in the same environment but shielded from light (e.g., wrapped in aluminum foil).

  • After a specified duration of exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze all samples.

  • Analysis should include:

    • Visual inspection for any changes in appearance.

    • Purity assessment by a validated stability-indicating HPLC or GC method.

  • Compare the results from the light-exposed samples to the dark controls.

Visualizations

Troubleshooting_Guide start Observed Issue with This compound appearance Change in Physical Appearance? start->appearance reaction Unexpected Reaction Products? start->reaction results Inconsistent Experimental Results? start->results appearance->reaction No verify_purity Verify Purity (GC, NMR) appearance->verify_purity Yes reaction->results No confirm_identity Confirm Starting Material Identity and Purity reaction->confirm_identity Yes qc_check Perform QC Check on the Batch results->qc_check Yes review_storage Review Storage Conditions verify_purity->review_storage check_glassware Ensure Clean and Dry Glassware confirm_identity->check_glassware check_incompatibility Check for Incompatibilities check_glassware->check_incompatibility purify Purify Compound if Necessary qc_check->purify Experimental_Workflow cluster_thermal Accelerated Thermal Stability cluster_photo Photostability thermal_prep Prepare Samples in Amber Vials thermal_storage Store at 40°C ± 2°C thermal_prep->thermal_storage thermal_analysis Analyze at Time Points (0, 1, 3, 6 months) thermal_storage->thermal_analysis photo_prep Prepare Samples in Transparent & Amber Vials photo_exposure Expose to Light Source (ICH Q1B) photo_prep->photo_exposure photo_analysis Analyze after Exposure photo_exposure->photo_analysis start Stability Testing of This compound cluster_thermal cluster_thermal start->cluster_thermal cluster_photo cluster_photo start->cluster_photo analysis_params Analysis Parameters: - Appearance - Purity (GC/HPLC) - Water Content (KF) comparison Compare to Control Samples analysis_params->comparison cluster_thermal->analysis_params cluster_photo->analysis_params

References

Technical Support Center: Safe Handling and Disposal of 1-Butyl-1-cyclopentanol and its Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-Butyl-1-cyclopentanol and the reagents commonly used in its synthesis, particularly through Grignard reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is harmful if swallowed.[1] It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[2][3]

Q2: What are the major risks when preparing this compound via a Grignard reaction?

A2: The primary risks stem from the Grignard reagent (e.g., butylmagnesium bromide), which is highly flammable and reacts violently with water.[4][5] The solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are also extremely flammable.[1][6][7][8][9][10][11][12][13] The reaction itself is exothermic and can become difficult to control if not managed properly.

Q3: What personal protective equipment (PPE) is required when handling these chemicals?

A3: At a minimum, ANSI-approved safety glasses with side shields or chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves should be worn.[5] All work with Grignard reagents and flammable solvents should be conducted in a chemical fume hood.

Q4: How should this compound and its reagents be stored?

A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[14] Grignard reagents must be stored under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[4] Flammable solvents like diethyl ether and THF should be stored in approved flammable liquid storage cabinets.

Q5: What is the proper procedure for quenching a Grignard reaction?

A5: The reaction should first be cooled in an ice bath. Then, a quenching solution, such as a saturated aqueous solution of ammonium chloride, should be added slowly and dropwise with vigorous stirring.[14] For disposal of residual Grignard reagent, it can be slowly added to a non-polar solvent like toluene, followed by the careful addition of an alcohol to neutralize it.[15]

Q6: How do I dispose of waste from the synthesis of this compound?

A6: All waste, including quenched reaction mixtures and solvent rinses, must be disposed of as hazardous waste.[16] Containers should be properly labeled and segregated according to your institution's hazardous waste guidelines.[17][18] Do not pour any of these chemicals down the drain.[16][19]

Troubleshooting Guides

Problem 1: The Grignard reaction to synthesize this compound is not starting.

Possible Cause Solution
Wet Glassware or Reagents Ensure all glassware is rigorously flame-dried or oven-dried before use.[20] Use anhydrous solvents and ensure the cyclopentanone is dry.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[21] Gently heating the flask can also help initiate the reaction.
Impure Alkyl Halide Use a pure alkyl halide (e.g., butyl bromide). If it contains traces of acid, it can be neutralized by shaking with a small amount of sodium bicarbonate before use.[21]

Problem 2: The Grignard reaction is too vigorous and difficult to control.

Possible Cause Solution
Rate of Addition is Too Fast Add the alkyl halide or cyclopentanone solution to the Grignard reagent slowly and dropwise to maintain a controlled reflux.
Concentration of Reagents is Too High Ensure the reagents are sufficiently diluted in the appropriate solvent.
Inadequate Cooling Have an ice bath ready to cool the reaction flask if the exothermic reaction becomes too rapid.

Quantitative Data

Physical and Chemical Properties

Substance CAS Number Molecular Formula Boiling Point (°C) Flash Point (°C) Density (g/cm³)
This compound1462-97-1C₉H₁₈O18973.90.919
Cyclopentanone120-92-3C₅H₈O130-131260.948
n-Butylmagnesium bromide693-03-8C₄H₉BrMg---
Tetrahydrofuran (THF)109-99-9C₄H₈O66-170.889
Diethyl Ether60-29-7(C₂H₅)₂O34.6-400.710

Data sourced from multiple safety data sheets.[3][4][7][22][23]

Occupational Exposure Limits

Substance OSHA PEL (TWA) NIOSH REL (TWA) ACGIH TLV (TWA)
This compoundNot EstablishedNot EstablishedNot Established
CyclopentanoneNot EstablishedNot EstablishedNot Established
n-Butyl Alcohol (similar to butyl group)100 ppmC 50 ppm (skin)20 ppm
Tetrahydrofuran (THF)200 ppm200 ppm50 ppm (skin)
Diethyl Ether400 ppm-400 ppm

TWA: Time-Weighted Average, C: Ceiling limit, (skin): Potential for dermal absorption. Data sourced from OSHA, NIOSH, and ACGIH guidelines.[24][25][26]

Visualized Workflows

Safe_Handling_Workflow Safe Handling Workflow for Grignard Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Flame-resistant lab coat, gloves, goggles) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood Proceed to Reaction prep_glassware Ensure All Glassware is Dry prep_hood->prep_glassware Proceed to Reaction prep_reagents Use Anhydrous Reagents and Solvents prep_glassware->prep_reagents Proceed to Reaction reaction_inert Maintain Inert Atmosphere (Nitrogen or Argon) prep_reagents->reaction_inert Proceed to Reaction reaction_addition Slow, Controlled Addition of Reagents reaction_inert->reaction_addition Proceed to Cleanup reaction_temp Monitor and Control Temperature reaction_addition->reaction_temp Proceed to Cleanup reaction_quench Cool Reaction Before Quenching reaction_temp->reaction_quench Proceed to Cleanup cleanup_quench Slowly Quench with Saturated NH4Cl(aq) reaction_quench->cleanup_quench Proceed to Cleanup cleanup_waste Collect All Waste in Labeled Containers cleanup_quench->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of reagents during the synthesis of this compound.

Troubleshooting_Grignard_Reaction Troubleshooting a Failed Grignard Reaction start Reaction Fails to Initiate? check_moisture Are glassware and reagents completely dry? start->check_moisture check_mg Is the magnesium surface activated? check_moisture->check_mg Yes solution_dry Action: Flame-dry glassware and use anhydrous solvents. check_moisture->solution_dry No check_reagents Are the reagents pure? check_mg->check_reagents Yes solution_activate Action: Add iodine crystal or 1,2-dibromoethane. check_mg->solution_activate No solution_purify Action: Purify reagents before use. check_reagents->solution_purify No success Reaction Initiates check_reagents->success Yes solution_dry->check_moisture Retry solution_activate->check_mg Retry solution_purify->check_reagents Retry

Caption: Logical steps for troubleshooting a Grignard reaction that fails to initiate.

Disposal_Workflow Waste Disposal Workflow start End of Experiment cool_reaction Cool Reaction Mixture in Ice Bath start->cool_reaction quench Slowly Add Quenching Agent (e.g., sat. NH4Cl) cool_reaction->quench check_quench Is the reaction fully quenched? (No more fizzing or heat) quench->check_quench check_quench->quench No, add more quencher collect_waste Combine All Aqueous and Organic Waste check_quench->collect_waste Yes label_container Transfer to a Labeled Hazardous Waste Container collect_waste->label_container dispose Arrange for Pickup by EH&S or Licensed Disposal Company label_container->dispose

Caption: Step-by-step procedure for the safe disposal of waste from the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Butyl-1-cyclopentanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-Butyl-1-cyclopentanol, a tertiary alcohol, with other representative tertiary alcohols. The comparison focuses on key reaction types relevant to organic synthesis and drug development: dehydration (E1), nucleophilic substitution (SN1), and oxidation. The principles discussed are supported by established mechanistic pathways and experimental observations for tertiary alcohols.

Factors Influencing Tertiary Alcohol Reactivity

The reactivity of tertiary alcohols is primarily dictated by the stability of the tertiary carbocation intermediate formed during reactions like dehydration and nucleophilic substitution. Steric hindrance around the hydroxyl group also plays a crucial role, particularly in hindering reactions that would require backside attack (SN2), thus favoring SN1 and E1 pathways.

Tertiary_Alcohol_Reactivity cluster_input Reactant cluster_reactions Reaction Pathways cluster_products Products Tertiary_Alcohol Tertiary Alcohol (e.g., this compound) Oxidation_Node Oxidation Conditions Tertiary_Alcohol->Oxidation_Node Oxidation Protonation Protonation (Acid Catalyst) Carbocation Tertiary Carbocation (Stable Intermediate) Protonation->Carbocation Loss of H2O Alkene Alkene (Dehydration Product) Carbocation->Alkene Elimination (E1) Substituted_Product Substituted Product (SN1 Product) Carbocation->Substituted_Product Nucleophilic Attack (SN1) No_Reaction No Reaction (Resistant to Oxidation) Oxidation_Node->No_Reaction Mild Conditions

Caption: Factors influencing the reaction pathways of tertiary alcohols.

Comparative Reactivity Data

While specific kinetic data for this compound is not extensively available in the literature, its reactivity can be reliably predicted based on its structure and compared to other common tertiary alcohols. The following table summarizes the expected relative reactivity in key synthetic transformations.

Reaction TypeThis compoundtert-Butanol (2-Methyl-2-propanol)1-MethylcyclohexanolRationale for Reactivity
Dehydration (E1) HighHighVery HighAll form stable tertiary carbocations. The slightly higher ring strain in the cyclohexyl system may favor elimination to a more stable endocyclic alkene.[1][2]
SN1 Reaction HighHighHighReactivity is primarily dependent on the stability of the tertiary carbocation, which is high for all three compounds.[3] Steric hindrance around the carbocation can influence the rate of nucleophilic attack.[4]
Oxidation ResistantResistantResistantTertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under standard conditions.[3]

Experimental Protocols

The following are generalized protocols for key reactions of tertiary alcohols. These can be adapted for specific research needs with this compound or other tertiary alcohols.

Acid-Catalyzed Dehydration (E1)

Objective: To synthesize an alkene from a tertiary alcohol via an E1 elimination reaction.

Methodology:

  • In a round-bottom flask, place the tertiary alcohol (e.g., this compound).

  • Slowly add a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, while cooling the flask in an ice bath. A typical molar ratio is 1:0.3 (alcohol:acid).

  • Set up a fractional distillation apparatus.

  • Gently heat the reaction mixture to the appropriate temperature. For many tertiary alcohols, temperatures between 25°C and 80°C are sufficient.[2]

  • The alkene product, having a lower boiling point than the alcohol, will distill over.

  • Collect the distillate, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • The final product can be further purified by simple distillation.

Dehydration_Workflow A 1. Mix Tertiary Alcohol and Acid Catalyst B 2. Heat Mixture A->B C 3. Fractional Distillation of Alkene B->C D 4. Neutralize Distillate (NaHCO3 wash) C->D E 5. Dry Organic Layer D->E F 6. Purify Alkene (Simple Distillation) E->F

Caption: Experimental workflow for tertiary alcohol dehydration.

Oxidation with Potassium Permanganate

Objective: To demonstrate the resistance of tertiary alcohols to oxidation.

Methodology:

  • Prepare a dilute solution of potassium permanganate (KMnO₄) in a suitable solvent (e.g., acetone or water). The solution should have a distinct purple color.

  • In a test tube, dissolve a small amount of the tertiary alcohol in the chosen solvent.

  • Add the KMnO₄ solution dropwise to the alcohol solution at room temperature.

  • Observe for any color change. Primary and secondary alcohols will react, causing the purple color of the permanganate to disappear and a brown precipitate of manganese dioxide (MnO₂) to form.

  • Tertiary alcohols, under these mild conditions, will typically show no reaction, and the purple color will persist.[5]

Nucleophilic Substitution with Lucas Reagent (SN1)

Objective: To compare the rate of SN1 reaction of tertiary alcohols.

Methodology:

  • The Lucas reagent is a solution of anhydrous zinc chloride in concentrated hydrochloric acid.

  • Place a small amount (e.g., 1 mL) of the tertiary alcohol into a test tube.

  • Add the Lucas reagent (e.g., 5 mL) to the test tube at room temperature and start a timer.

  • Shake the test tube to mix the contents.

  • Observe the formation of an insoluble alkyl chloride, which will appear as a cloudy suspension or a separate layer.

  • Tertiary alcohols react almost instantaneously with the Lucas reagent, providing a rapid positive test for their high SN1 reactivity.[3] In contrast, secondary alcohols react more slowly, and primary alcohols show no discernible reaction at room temperature.

References

A Comparative Guide to the Reactivity of 1-Butyl-1-cyclopentanol and tert-Amyl Alcohol in Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Butyl-1-cyclopentanol and tert-amyl alcohol in nucleophilic substitution reactions, specifically focusing on the SN1 pathway. Both are tertiary alcohols, a class of compounds that readily undergo SN1 reactions due to the formation of stable tertiary carbocation intermediates. This comparison is supported by established chemical principles and available experimental data for analogous reactions.

Introduction

Tertiary alcohols are important substrates in organic synthesis, often serving as precursors for the formation of a variety of functional groups via nucleophilic substitution. The SN1 (Substitution Nucleophilic Unimolecular) reaction is a primary pathway for these transformations, proceeding through a carbocation intermediate. The stability of this carbocation is a key determinant of the reaction rate. In this guide, we compare this compound, a cyclic tertiary alcohol, with tert-amyl alcohol (2-methyl-2-butanol), a common acyclic tertiary alcohol, in the context of SN1 reactions.

Performance Comparison in SN1 Reactions

The reactivity of tertiary alcohols in SN1 reactions is principally governed by the stability of the carbocation formed upon protonation of the hydroxyl group and subsequent loss of water. Generally, more substituted and resonance-stabilized carbocations are more stable and thus form more readily, leading to faster reaction rates.

FeatureThis compoundtert-Amyl AlcoholAnalysis
Structure Cyclic tertiary alcoholAcyclic tertiary alcoholThe core difference lies in the cyclic versus acyclic nature of the carbon skeleton.
Carbocation Intermediate 1-Butylcyclopentyl cationtert-Amyl (1,1-dimethylpropyl) cationBoth are tertiary carbocations. The 1-butylcyclopentyl cation is part of a five-membered ring structure.
Predicted Reactivity HighHighBoth are expected to be highly reactive in SN1 reactions due to the formation of stable tertiary carbocations. Theoretical considerations suggest the carbocation of this compound may be slightly more stable due to the cyclopentyl ring structure, potentially leading to a marginally faster reaction rate. However, without direct comparative experimental data, this remains a theoretical inference.
Typical Yields Estimated to be high (80-95%)Reported yields for the synthesis of tert-amyl chloride are generally high, often in the range of 85-95% under optimized conditions.Yields for SN1 reactions of tertiary alcohols are typically high, as the formation of the tertiary carbocation is favorable.

Experimental Protocols

The following is a detailed experimental protocol for a representative SN1 reaction of a tertiary alcohol with a hydrohalic acid, specifically the synthesis of tert-amyl chloride from tert-amyl alcohol. This protocol can be adapted for the synthesis of 1-butyl-1-chlorocyclopentane from this compound.

Synthesis of tert-Amyl Chloride via an SN1 Reaction

Materials:

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a separatory funnel, combine 10 mL of tert-amyl alcohol and 25 mL of concentrated hydrochloric acid.

  • Reaction: Gently swirl the mixture for approximately one minute. The solution will become cloudy as the immiscible tert-amyl chloride is formed. Stopper the funnel and periodically vent to release any pressure buildup. Shake the funnel for an additional 5-10 minutes to ensure complete reaction.

  • Workup - Phase Separation: Allow the layers to separate. The upper layer is the organic product (tert-amyl chloride), and the lower layer is the aqueous acidic layer. Carefully drain and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the effervescence of CO₂ gas, and then shake more vigorously, remembering to vent frequently. Drain and discard the lower aqueous bicarbonate layer.

  • Washing: Wash the organic layer with 15 mL of deionized water to remove any remaining salts. Drain and discard the lower aqueous layer.

  • Drying: Transfer the crude tert-amyl chloride to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl the flask until the liquid is clear.

  • Purification: Decant or filter the dried product into a distillation flask. Purify the tert-amyl chloride by simple distillation, collecting the fraction that boils in the appropriate range (the boiling point of tert-amyl chloride is approximately 86 °C).

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical pathways and experimental procedures discussed in this guide.

SN1_Mechanism cluster_alcohol Tertiary Alcohol cluster_protonation Protonation cluster_carbocation Carbocation Formation (Rate-Determining Step) cluster_nucleophilic_attack Nucleophilic Attack Alcohol R₃C-OH Protonated_Alcohol R₃C-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ Carbocation R₃C⁺ Protonated_Alcohol->Carbocation - H₂O Product R₃C-Nu Carbocation->Product + Nu⁻ H+ H+ H₂O H₂O Nu⁻ Nu⁻

Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.

Experimental_Workflow Start Combine Tertiary Alcohol and Acid Reaction React in Separatory Funnel Start->Reaction Phase_Separation Separate Aqueous and Organic Layers Reaction->Phase_Separation Neutralization Wash with NaHCO₃ Solution Phase_Separation->Neutralization Washing Wash with Water Neutralization->Washing Drying Dry with Anhydrous Na₂SO₄ Washing->Drying Purification Purify by Distillation Drying->Purification End Isolated Alkyl Halide Purification->End

Caption: Experimental workflow for the synthesis of a tertiary alkyl halide.

Conclusion

Both this compound and tert-amyl alcohol are excellent substrates for SN1 reactions, readily forming their corresponding alkyl halides in the presence of a strong acid. Their high reactivity is attributed to the formation of stable tertiary carbocation intermediates. While direct comparative kinetic data is scarce, the fundamental principles of organic chemistry suggest that both alcohols will perform similarly, with any differences in reaction rates likely being subtle and dependent on specific reaction conditions. The provided experimental protocol for tert-amyl alcohol serves as a reliable template for substitution reactions with either alcohol, with expected high yields for both. For drug development professionals, the choice between these two substrates may ultimately depend on factors such as the desired final product structure, commercial availability, and cost, rather than a significant difference in their fundamental reactivity in SN1 reactions.

A Spectroscopic Showdown: Unmasking the Isomers of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. In this guide, we provide a detailed spectroscopic comparison of 1-Butyl-1-cyclopentanol and its structural isomers, offering a clear framework for their differentiation based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This comparative analysis delves into the nuanced differences in the spectral fingerprints of this compound and its selected isomers, providing a practical guide for unambiguous identification. The isomers chosen for this comparison include a primary, a secondary, and another tertiary alcohol to showcase the distinct spectroscopic features arising from the varied positions of the butyl group and the hydroxyl moiety on the cyclopentane ring.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for this compound and its isomers. This quantitative data highlights the diagnostic peaks and shifts that are critical for distinguishing between these closely related structures.

CompoundSpectroscopic MethodKey Data Points
This compound ¹H NMR (CDCl₃) δ (ppm): ~1.55 (m, 8H, cyclopentyl CH₂), ~1.45 (t, 2H, -CH₂-), ~1.30 (m, 2H, -CH₂-), ~0.90 (t, 3H, -CH₃), ~1.25 (s, 1H, -OH)
¹³C NMR (CDCl₃) δ (ppm): ~82.7 (C-OH), ~42.1 (cyclopentyl CH₂), ~37.5 (-CH₂-), ~26.0 (-CH₂-), ~23.8 (cyclopentyl CH₂), ~14.2 (-CH₃)
IR (neat) ν (cm⁻¹): ~3400 (br, O-H stretch), ~2950-2850 (s, C-H stretch), ~1460 (m, C-H bend), ~1150 (m, C-O stretch)
Mass Spectrometry (EI) m/z: 142 (M⁺), 125, 99, 85 (base peak), 67, 57
2-Pentylcyclopentan-1-ol ¹H NMR (CDCl₃) δ (ppm): ~3.9-4.1 (m, 1H, CH-OH), ~1.2-1.9 (m, cyclopentyl and pentyl CH₂), ~0.9 (t, 3H, -CH₃), ~1.5 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ (ppm): ~74-76 (CH-OH), ~20-40 (multiple signals for cyclopentyl and pentyl CH₂)
IR (neat) ν (cm⁻¹): ~3350 (br, O-H stretch), ~2930-2860 (s, C-H stretch), ~1460 (m, C-H bend), ~1050 (m, C-O stretch)
Mass Spectrometry (EI) m/z: 142 (M⁺), 124, 98, 84, 71, 57
1-Cyclopentylbutan-1-ol ¹H NMR (CDCl₃) δ (ppm): ~3.5 (m, 1H, CH-OH), ~1.3-1.9 (m, cyclopentyl and butyl CH₂), ~0.9 (t, 3H, -CH₃), ~1.6 (br s, 1H, -OH)
¹³C NMR (CDCl₃) δ (ppm): ~76 (CH-OH), ~45 (CH-cyclopentyl), ~25-35 (multiple signals for cyclopentyl and butyl CH₂)
IR (neat) ν (cm⁻¹): ~3380 (br, O-H stretch), ~2950-2850 (s, C-H stretch), ~1465 (m, C-H bend), ~1060 (m, C-O stretch)
Mass Spectrometry (EI) m/z: 142 (M⁺), 113, 95, 85, 69, 57

Interpreting the Spectroscopic Evidence

The differentiation of these isomers is rooted in the unique electronic environment of the atoms within each molecule, which directly influences their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Yielded NMR NMR Connectivity Connectivity NMR->Connectivity Proton & Carbon Skeleton IR IR Functional_Groups Functional_Groups IR->Functional_Groups Vibrational Modes MS MS Molecular_Weight_and_Fragmentation Molecular_Weight_and_Fragmentation MS->Molecular_Weight_and_Fragmentation m/z Ratio

Diagram 1: Workflow of Spectroscopic Isomer Differentiation.
¹H and ¹³C NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most definitive information for distinguishing between these isomers.

  • This compound , being a tertiary alcohol, lacks a proton on the carbon bearing the hydroxyl group. This results in the absence of a signal in the typical carbinol proton region (~3.5-4.5 ppm) of the ¹H NMR spectrum. Its ¹³C NMR spectrum is characterized by a quaternary carbon signal around 82.7 ppm.

  • 2-Pentylcyclopentan-1-ol and 1-Cyclopentylbutan-1-ol , both secondary alcohols, exhibit a characteristic multiplet in the ¹H NMR spectrum between 3.5 and 4.1 ppm, corresponding to the proton attached to the hydroxyl-bearing carbon. The splitting pattern and exact chemical shift of this proton can provide further clues about the adjacent protons. Their ¹³C NMR spectra show a signal for the CH-OH carbon in the range of 74-76 ppm. The specific chemical shifts of the other carbon atoms in the cyclopentyl and alkyl chains will also differ based on their substitution pattern.

Infrared Spectroscopy: Identifying Functional Groups

The IR spectra of all three isomers are dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness is due to hydrogen bonding. While the exact position and shape of this band can be subtly influenced by the steric environment of the hydroxyl group, the most significant differences appear in the fingerprint region (below 1500 cm⁻¹). The C-O stretching vibration, appearing between 1050 and 1150 cm⁻¹, can be a more reliable diagnostic tool. Tertiary alcohols like this compound tend to have a C-O stretch at a higher wavenumber compared to secondary alcohols.

Mass Spectrometry: Analyzing Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compounds and valuable structural information through the analysis of their fragmentation patterns. All isomers have the same molecular formula (C₉H₁₈O) and thus the same molecular ion peak (M⁺) at m/z 142. However, their fragmentation pathways differ significantly.

  • This compound undergoes a characteristic alpha-cleavage, losing a butyl radical to form a very stable oxonium ion, resulting in a base peak at m/z 85.

  • 2-Pentylcyclopentan-1-ol can undergo cleavage of the pentyl group or fragmentation of the cyclopentyl ring, leading to a more complex fragmentation pattern with significant peaks at m/z 124 (loss of water), 98, and 84.

  • 1-Cyclopentylbutan-1-ol will also show a molecular ion at m/z 142. Its fragmentation will be influenced by the cleavage of the butyl and cyclopentyl groups, with characteristic fragments appearing at m/z 113, 95, and 69.

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for small organic molecules.

NMR Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Standard pulse sequences were used to acquire ¹H NMR spectra. Data was processed with a line broadening of 0.3 Hz. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.16).

Infrared Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample was placed directly on the ATR crystal.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from an initial temperature to a final temperature to ensure good separation of any potential impurities.

  • MS Conditions: The EI source was operated at 70 eV. Mass spectra were recorded over a mass-to-charge (m/z) range of 40-400.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of this compound and its structural isomers. By carefully analyzing the key features in each spectrum—the chemical shifts and coupling patterns in NMR, the characteristic vibrational frequencies in IR, and the unique fragmentation patterns in MS—researchers can confidently determine the precise molecular structure of these compounds, a critical step in any chemical or pharmaceutical development workflow.

Comparison of a Novel UPLC-MS/MS Method and a Conventional GC-FID Method for the Quantification of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison between a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of 1-Butyl-1-cyclopentanol. This compound is a tertiary alcohol with applications in various chemical synthesis and research fields. Accurate and reliable quantification is crucial for process control, quality assurance, and research and development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this and similar compounds.

The validation of these analytical methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to ensure a method is suitable for its intended purpose.[1][2][3]

Overview of Analytical Methods

Standard Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound (Boiling Point: ~189°C), GC is a suitable approach.[4][5] The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons, making it a cost-effective and robust choice for routine analysis.

New Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This compound lacks a significant UV chromophore, which makes direct analysis by HPLC with UV detection challenging.[6][7][8] The novel UPLC-MS/MS method overcomes this limitation by using mass spectrometry for detection. This technique offers superior sensitivity and specificity, allowing for lower detection limits and confirmation of the analyte's identity through mass fragmentation.[9][10][11] UPLC provides faster analysis times and higher resolution compared to conventional HPLC.

Experimental Protocols

Method 1: GC-FID Protocol

a) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: 2 minutes at 220°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

b) Reagents and Standards Preparation:

  • Diluent: Methanol, HPLC grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the test sample with methanol to fall within the calibration range.

Method 2: UPLC-MS/MS Protocol

a) Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC H-Class system or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient Program:

    • 0-0.5 min: 5% B.

    • 0.5-2.0 min: Linear ramp from 5% to 95% B.

    • 2.0-2.5 min: Hold at 95% B.

    • 2.5-2.6 min: Return to 5% B.

    • 2.6-3.5 min: Equilibrate at 5% B.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 800 L/hr.

    • MRM Transitions:

      • Precursor Ion [M+H-H₂O]⁺: m/z 125.2

      • Quantifier Product Ion: m/z 83.1 (Collision Energy: 15 eV)

      • Qualifier Product Ion: m/z 55.1 (Collision Energy: 20 eV)

b) Reagents and Standards Preparation:

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare calibration standards by serially diluting the stock solution with the diluent to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the test sample with the diluent to fall within the calibration range.

Data Presentation: Method Validation Summary

The following tables summarize the performance data obtained during the validation of the GC-FID and UPLC-MS/MS methods, in accordance with ICH Q2(R1) guidelines.[12][13]

Table 1: System Suitability

Parameter GC-FID UPLC-MS/MS Acceptance Criteria
Tailing Factor (T) 1.1 1.2 T ≤ 2.0
Theoretical Plates (N) > 5000 > 6000 N > 2000

| RSD of Peak Area | ≤ 0.9% | ≤ 0.7% | RSD ≤ 2.0% |

Table 2: Linearity and Range

Parameter GC-FID UPLC-MS/MS Acceptance Criteria
Range 1 - 100 µg/mL 0.1 - 100 ng/mL -
Correlation Coefficient (r²) 0.9992 0.9998 r² ≥ 0.999

| Y-intercept (% of response at 100%)| 1.5% | 0.8% | ≤ 2.0% |

Table 3: Accuracy and Precision

Level Parameter GC-FID UPLC-MS/MS Acceptance Criteria
Low Accuracy (% Recovery) 99.2% 101.1% 98.0% - 102.0%
Repeatability (RSD) 1.3% 1.1% RSD ≤ 2.0%
Intermediate Precision (RSD) 1.6% 1.4% RSD ≤ 2.0%
Mid Accuracy (% Recovery) 100.5% 100.2% 98.0% - 102.0%
Repeatability (RSD) 0.9% 0.8% RSD ≤ 2.0%
Intermediate Precision (RSD) 1.1% 1.0% RSD ≤ 2.0%
High Accuracy (% Recovery) 100.9% 99.5% 98.0% - 102.0%
Repeatability (RSD) 0.7% 0.6% RSD ≤ 2.0%

| | Intermediate Precision (RSD) | 0.9% | 0.8% | RSD ≤ 2.0% |

Table 4: Detection and Quantitation Limits

Parameter GC-FID UPLC-MS/MS
Limit of Detection (LOD) 0.3 µg/mL 0.03 ng/mL

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |

Visualizations

ValidationWorkflow cluster_Plan Phase 1: Planning & Protocol cluster_Execute Phase 2: Execution cluster_Evaluate Phase 3: Evaluation & Reporting P1 Define Analytical Requirements P2 Develop Method Protocol P1->P2 E1 Prepare Standards & Samples P2->E1 E2 Perform System Suitability Tests E1->E2 E3 Analyze Validation Samples (Accuracy, Precision, etc.) E2->E3 V1 Evaluate Specificity & Linearity E3->V1 V2 Determine LOD/LOQ & Robustness V1->V2 V3 Compile Validation Report V2->V3 Final Method Approved V3->Final MethodComparison cluster_GC GC-FID Workflow cluster_UPLC UPLC-MS/MS Workflow GC_Start Sample Dilution (Methanol) GC_Inject 1µL Injection (Split Mode) GC_Start->GC_Inject GC_Sep Separation on DB-5ms Column GC_Inject->GC_Sep GC_Detect FID Detection GC_Sep->GC_Detect GC_Data Data Analysis (Peak Area) GC_Detect->GC_Data Result_GC Result (µg/mL) GC_Data->Result_GC UPLC_Start Sample Dilution (ACN/Water) UPLC_Inject 2µL Injection UPLC_Start->UPLC_Inject UPLC_Sep Separation on BEH C18 Column UPLC_Inject->UPLC_Sep UPLC_Detect ESI+ Ionization & MRM Detection UPLC_Sep->UPLC_Detect UPLC_Data Data Analysis (MRM Transition Area) UPLC_Detect->UPLC_Data Result_UPLC Result (ng/mL) UPLC_Data->Result_UPLC Start Test Sample Start->GC_Start Start->UPLC_Start

References

In-depth Analysis of 1-Butyl-1-cyclopentanol Cross-reactivity in Biological Assays Remains a Scientific Frontier

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 1-Butyl-1-cyclopentanol's cross-reactivity in biological assays. Despite its availability for research and industrial purposes, specific experimental data on its interference or binding affinity in common assay platforms is not publicly available. This precludes the creation of a detailed comparative guide on its cross-reactivity with other compounds at this time.

Researchers, scientists, and drug development professionals seeking to understand the potential for this compound to interfere with biological assays will find a lack of specific studies on this topic. Chemical databases such as PubChem and ChEMBL provide foundational information on the physical and chemical properties of this compound, including its molecular structure and safety classifications, but do not contain bioactivity or cross-reactivity data.[1][2][3][4] Similarly, suppliers like Sigma-Aldrich offer the compound for research use but do not provide analytical data on its biological interactions.[5]

The General Principles of Cross-Reactivity

Cross-reactivity in biological assays, particularly in immunoassays, is a phenomenon where a substance other than the target analyte binds to the assay's antibody, potentially leading to inaccurate results.[6][7] This interaction is often driven by structural similarity between the cross-reacting substance and the intended target molecule.[8] The degree of cross-reactivity can be influenced by the specificity of the antibody, the concentration of the interfering substance, and the overall design of the assay. For a compound to cross-react, it must possess a three-dimensional structure that can fit into the antibody's binding site, even if the fit is not as precise as that of the target analyte.

The Chemical Nature of this compound

This compound is a tertiary alcohol. The reactivity of alcohols can vary based on their structure (primary, secondary, or tertiary).[9][10] Tertiary alcohols, for instance, are generally resistant to oxidation under conditions that would readily oxidize primary and secondary alcohols.[10] While this chemical property is well-established, it does not directly predict how the molecule will behave in a complex biological matrix or a highly specific antibody-based assay. The three-dimensional shape and electronic properties of the entire molecule are more critical for determining its potential for cross-reactivity.

Potential for Cross-Reactivity: An Unanswered Question

Without specific experimental data, any discussion of the cross-reactivity of this compound remains speculative. In theory, its cyclopentanol core and butyl side chain could be structurally similar to other cyclic alcohols or alkylphenols that might be the targets of specific biological assays. However, to what extent this structural similarity would translate to meaningful cross-reactivity is unknown.

To illustrate a hypothetical workflow for assessing such cross-reactivity, a series of experiments would need to be conducted.

Hypothetical Experimental Workflow for Assessing Cross-Reactivity

Should researchers undertake studies on the cross-reactivity of this compound, a typical workflow would involve several key steps.

experimental_workflow Hypothetical Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_screening Screening cluster_quantification Quantification cluster_comparison Comparison compound_prep Prepare Stock Solution of this compound initial_screen Initial High-Concentration Screening compound_prep->initial_screen assay_selection Select Target Biological Assays assay_selection->initial_screen determine_interference Determine Presence of Interference/Cross-Reactivity initial_screen->determine_interference dose_response Dose-Response Analysis determine_interference->dose_response If Interference is Detected calculate_ic50 Calculate IC50 or Percent Cross-Reactivity dose_response->calculate_ic50 compare_analogs Compare with Structurally Similar Compounds calculate_ic50->compare_analogs data_analysis Comprehensive Data Analysis and Reporting compare_analogs->data_analysis

Caption: A hypothetical workflow for the systematic evaluation of this compound's cross-reactivity in biological assays.

Conclusion

The current body of scientific knowledge does not contain the necessary experimental data to construct a comparison guide on the cross-reactivity of this compound in biological assays. While general principles of chemical reactivity and assay interference are well-documented, they cannot substitute for specific studies on the compound . For researchers and drug development professionals, this highlights a need for foundational research to characterize the biological interactions of this and other less-studied chemical compounds. Until such studies are conducted and published, the potential for this compound to produce erroneous results in biological assays remains an important but unanswered question.

References

Unveiling the Versatility of Alkyl-Substituted Cyclopentanols: A Comparative Review of their Applications in Fragrance and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of alkyl-substituted cyclopentanols reveals their significant, dual-faceted role in the development of novel fragrances and potent therapeutic agents. This guide delves into the chemical properties and biological activities of these versatile compounds, offering a comparative overview supported by experimental data for researchers, scientists, and professionals in drug development.

Alkyl-substituted cyclopentanols, a class of cyclic alcohols, have garnered considerable interest in both the fragrance and pharmaceutical industries due to their diverse and tunable properties. The strategic placement and nature of alkyl substituents on the cyclopentane ring can dramatically influence their olfactory characteristics and biological efficacy, leading to a broad spectrum of applications. This review synthesizes key findings from the scientific literature, presenting a comparative guide to their use as fragrance ingredients and as scaffolds for the development of new drugs.

In the Realm of Scent: Crafting New Olfactory Experiences

The fragrance industry continually seeks novel molecules to expand the perfumer's palette. Alkyl-substituted cyclopentanols and their corresponding ketone derivatives, cyclopentanones, have emerged as valuable additions, offering a range of unique and desirable scents.

Odor Profiles and Applications

The odor characteristics of these compounds are highly dependent on the nature and position of the alkyl substituents. For instance, certain 1- and 2-substituted cyclopentanol analogs are known to possess strong and complex odors, making them suitable for incorporation into a variety of products, including perfumes, personal care items, and cleaning agents. While specific quantitative odor threshold values for many of these compounds are proprietary and not widely published, qualitative descriptions from patent literature provide valuable insights into their scent profiles.

Table 1: Odor Descriptions of Selected Alkyl-Substituted Cyclopentanol Analogs

Compound NameStructureOdor Profile
1-Methyl-2-pentyl-cyclopentanol(Structure described in patent)Desirable, strong, and complex
1-Ethyl-2-pentyl-cyclopentanol(Structure described in patent)Desirable, strong, and complex
1-Ethyl-2-(3-methyl-butyl)-cyclopentanol(Structure described in patent)Desirable, strong, and complex
1-Methyl-2-(3-methyl-butyl)-cyclopentanol(Structure described in patent)Desirable, strong, and complex

Source: Adapted from patent literature describing fragrance applications.

Experimental Protocols in Fragrance Evaluation

The assessment of fragrance compounds is a multi-faceted process involving both sensory and instrumental analysis.

Sensory Evaluation: This is a critical component in determining the quality and appeal of a fragrance. Trained panelists or consumers are employed to evaluate various attributes of the scent.

  • Protocol for Sensory Evaluation of Fragrance Intensity and Character:

    • Sample Preparation: Fragrance materials are typically diluted in a suitable solvent (e.g., ethanol) to a specific concentration.

    • Application: A standardized amount of the diluted fragrance is applied to a neutral medium, such as a smelling strip or blotter.

    • Evaluation: Panelists are instructed to smell the prepared strips at specific time intervals (e.g., immediately after application, after 15 minutes, after 1 hour) to assess the initial impression, the evolution of the scent (dry-down), and its longevity.

    • Rating: Panelists rate the intensity of the fragrance on a defined scale (e.g., 1 to 10, from very weak to very strong) and provide descriptive terms for the character of the odor (e.g., floral, woody, fruity, musky).

    • Data Analysis: The collected data is statistically analyzed to determine the overall sensory profile of the fragrance compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used to identify the individual chemical components of a fragrance and to ensure quality control.

  • Workflow for GC-MS Analysis of Fragrance Compounds:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Fragrance Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation in GC Column Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Analysis Chromatogram->MassSpectra Identification Compound Identification MassSpectra->Identification

GC-MS analysis workflow for fragrance compounds.

Therapeutic Potential: Targeting Disease Pathways

The cyclopentane scaffold has proven to be a valuable starting point for the design of novel therapeutic agents. By incorporating specific alkyl and functional group substitutions, researchers have developed cyclopentanol derivatives with promising activities against a range of diseases.

Antibacterial Activity: Inhibition of MraY

A significant area of research has focused on the development of cyclopentane-based analogs of muraymycin antibiotics. These compounds target the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Inhibition of MraY disrupts cell wall formation, ultimately leading to bacterial cell death.

Table 2: In Vitro Activity of Cyclopentane-Based MraY Inhibitors

CompoundTargetIC50 (µM)
Analog 20 (JH-MR-23)MraY from Aquifex aeolicus75 ± 9

Source: Data from a study on the synthesis and evaluation of cyclopentane-based muraymycin analogs.[1]

Experimental Protocol for MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay):

  • Reaction Mixture Preparation: A solution containing the MraY enzyme, the lipid substrate (undecaprenyl phosphate), and the donor substrate (UDP-MurNAc-pentapeptide) is prepared in a suitable buffer.

  • Inhibitor Addition: The test compound (alkyl-substituted cyclopentanol derivative) is added to the reaction mixture at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated and allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of UMP produced as a byproduct of the MraY-catalyzed reaction is quantified using the UMP-Glo™ reagent, which generates a luminescent signal proportional to the UMP concentration.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in MraY activity (IC50) is calculated from the dose-response curve.

  • Signaling Pathway of MraY in Peptidoglycan Biosynthesis:

MraY_Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl phosphate Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP UMP MraY->UMP Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Inhibitor Cyclopentane Analog (Inhibitor) Inhibitor->MraY Inhibition

Inhibition of peptidoglycan synthesis by cyclopentane analogs.
Anti-inflammatory and Analgesic Properties

Certain cyclopentanol and cyclopentenone derivatives have demonstrated significant anti-inflammatory and analgesic activities. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, cyclopentenone isoprostanes have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Table 3: Anti-inflammatory Activity of a Cyclopentenone Isoprostane

Compound ClassEffectIC50 (nM)
Cyclopentenone IsoprostanesInhibition of nitrite and prostaglandin production~360 and ~210, respectively

Source: Data from a study on the anti-inflammatory effects of cyclopentenone isoprostanes in macrophages.

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are crucial regulators of the inflammatory response.

  • Simplified Representation of Inflammatory Signaling Pathways Targeted by Cyclopentenone Derivatives:

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Inflammatory_Genes Expression of Inflammatory Genes (e.g., iNOS, COX-2) MAPK->Inflammatory_Genes NFkB->Inflammatory_Genes Inhibitor Cyclopentenone Derivative (Inhibitor) Inhibitor->MAPK Inhibition Inhibitor->NFkB Inhibition

Inhibition of inflammatory pathways by cyclopentenone derivatives.

Experimental Models for Assessing Analgesic and Anti-inflammatory Activity:

  • Acetic Acid-Induced Writhing Test (Analgesic Activity): This model assesses peripheral analgesic activity. Mice are injected with acetic acid to induce abdominal constrictions (writhing). The test compound is administered prior to the acetic acid, and the number of writhes is counted. A reduction in the number of writhes indicates an analgesic effect.

  • Carrageenan-Induced Paw Edema (Anti-inflammatory Activity): This is a standard model for acute inflammation. Carrageenan is injected into the paw of a rat, causing localized inflammation and swelling (edema). The test compound is administered before the carrageenan, and the volume of the paw is measured at different time points. A reduction in paw volume compared to a control group indicates anti-inflammatory activity.

Conclusion

Alkyl-substituted cyclopentanols represent a fascinating and highly versatile class of compounds with significant applications in both the fragrance and pharmaceutical industries. Their tunable properties, governed by the nature and position of alkyl substituents, allow for the creation of novel scents and the development of potent therapeutic agents. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals, highlighting the immense potential of these compounds and paving the way for future innovations in both fields. Further exploration into the quantitative structure-activity/odor relationships and the elucidation of specific molecular targets will undoubtedly unlock even more applications for this remarkable class of molecules.

References

A Comparative Guide to the Mechanistic Pathways of 1-Butyl-1-cyclopentanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary chemical transformations involving 1-Butyl-1-cyclopentanol, a tertiary alcohol of interest in synthetic chemistry. We will explore its characteristic dehydration and oxidation reactions, offering insights into the underlying mechanisms. Furthermore, we will compare these transformations with alternative synthetic strategies for producing the corresponding alkene, 1-butyl-1-cyclopentene, and for the synthesis of the parent alcohol itself. This objective analysis is supported by experimental data and detailed protocols to aid in research and development.

Dehydration of this compound: An E1 Pathway

The acid-catalyzed dehydration of this compound proceeds readily to form 1-butyl-1-cyclopentene. As a tertiary alcohol, the reaction follows an E1 (Elimination, Unimolecular) mechanism. This pathway is characterized by the formation of a stable tertiary carbocation intermediate, which is the rate-determining step.

The mechanism involves three key steps:

  • Protonation of the hydroxyl group: The hydroxyl group is a poor leaving group. In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, the oxygen atom of the hydroxyl group is protonated to form a good leaving group, water.

  • Formation of a tertiary carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a relatively stable tertiary carbocation on the cyclopentane ring.

  • Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation A This compound B Protonated Alcohol A->B Fast A->B H_plus H⁺ C Tertiary Carbocation B->C Slow B->C H2O H₂O D 1-Butyl-1-cyclopentene C->D Fast C->D H3O_plus H₃O⁺ H2O_step3 H₂O

Caption: E1 Dehydration Mechanism of this compound.

Oxidation of this compound: A Tale of Resistance

Tertiary alcohols such as this compound are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed to form a carbonyl group. Common oxidizing agents like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) in neutral or basic conditions will typically result in no reaction.

However, under forcing conditions, such as with a strong oxidizing agent in a hot, acidic medium, a reaction can occur. This reaction does not proceed via direct oxidation of the alcohol. Instead, the acidic conditions first promote the dehydration of the tertiary alcohol to an alkene (1-butyl-1-cyclopentene). Subsequently, the strong oxidizing agent cleaves the double bond of the alkene, leading to the formation of a ketone and a carboxylic acid.

Oxidation_Pathway cluster_mild Mild Oxidizing Agent (e.g., PCC, CrO₃) cluster_strong Strong Oxidizing Agent + Heat/Acid (e.g., KMnO₄, H⁺) A This compound B 1-Butyl-1-cyclopentene A->B Dehydration NoReaction No Reaction A->NoReaction C Ketone + Carboxylic Acid B->C Oxidative Cleavage

Caption: Oxidation Pathways for this compound.

Comparative Analysis of Synthetic Routes

Here, we compare the synthesis of this compound and its dehydration product, 1-butyl-1-cyclopentene, with alternative synthetic methodologies. The data presented below is a combination of reported values for the specified reactions and closely analogous transformations where specific data for this compound was not available.

Table 1: Synthesis of this compound
MethodReactantsReagents & ConditionsTypical Yield
Grignard Reaction Cyclopentanone, n-Butyl Bromide1. Mg, Diethyl Ether (anhydrous) 2. H₃O⁺ workup~70-85%
Alternative: Reductive Amination then DiazotizationCyclopentanone, Butylamine1. NaBH₃CN, EtOH 2. NaNO₂, HClLower, multi-step
Table 2: Synthesis of 1-Butyl-1-cyclopentene
MethodReactantsReagents & ConditionsTypical Yield
Dehydration of this compound This compoundH₂SO₄ or H₃PO₄, HeatHigh (>90%)
Wittig Reaction Cyclopentanone, n-Butyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), THF~60-80%
McMurry Reaction Cyclopentanone, AcetoneTiCl₄, Zn(Cu), THF, RefluxModerate (~40-60%)

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Workflow:

Grignard_Workflow A Prepare n-Butylmagnesium bromide (Grignard Reagent) B React with Cyclopentanone A->B C Aqueous Workup (H₃O⁺) B->C D Extraction & Purification C->D E This compound D->E

Caption: Grignard Synthesis Workflow.

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether to cover the magnesium. A solution of n-butyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, with a small crystal of iodine. Once the reaction starts, the addition is continued at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Cyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Workup: The reaction mixture is poured slowly into a beaker containing ice and a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Protocol 2: Acid-Catalyzed Dehydration of this compound

Workflow:

Dehydration_Workflow A Mix this compound with Acid Catalyst B Heat and Distill A->B C Wash Distillate B->C D Dry and Purify C->D E 1-Butyl-1-cyclopentene D->E

Caption: Dehydration Reaction Workflow.

Procedure:

  • Reaction Setup: In a round-bottom flask, place this compound and a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approximately 10-20% by volume). Add a few boiling chips.

  • Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently. The product, 1-butyl-1-cyclopentene, will co-distill with water. The distillation is continued until no more organic layer is collected in the receiving flask.

  • Washing: The distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: The organic layer is separated and dried over anhydrous calcium chloride or sodium sulfate. The final product can be further purified by simple distillation.

Protocol 3: Wittig Synthesis of 1-Butyl-1-cyclopentene

Workflow:

Wittig_Workflow A Prepare Phosphonium Ylide B React with Cyclopentanone A->B C Quench and Extract B->C D Purify Product C->D E 1-Butyl-1-cyclopentene D->E

Caption: Wittig Reaction Workflow.

Procedure:

  • Ylide Formation: In a dry flask under an inert atmosphere, n-butyltriphenylphosphonium bromide (1.1 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of the orange-red phosphonium ylide.

  • Reaction with Ketone: A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The product is extracted with a nonpolar solvent like hexane.

  • Purification: The combined organic extracts are washed with water, dried, and the solvent is evaporated. The crude product is purified by column chromatography to separate the 1-butyl-1-cyclopentene from the triphenylphosphine oxide byproduct.

A Comparative Guide to Isomeric Purity Analysis of 1-Butyl-1-cyclopentanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of chemical entities is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of analytical techniques for determining the isomeric purity of 1-Butyl-1-cyclopentanol, a tertiary alcohol with potential applications in various chemical syntheses. While this compound itself is achiral, its synthesis can lead to the formation of various structural and positional isomers. This guide outlines the methodologies and expected outcomes for the analysis of these impurities.

Potential Isomeric Impurities

The synthesis of this compound, commonly prepared via the Grignard reaction of a butylmagnesium halide with cyclopentanone, can potentially yield several isomeric impurities. These may include:

  • Positional Isomers: Isomers where the butyl group is attached to a different carbon atom of the cyclopentanol ring, such as 2-butylcyclopentan-1-ol and 3-butylcyclopentan-1-ol. These can exist as cis/trans diastereomers.

  • Structural Isomers of the Butyl Group: Isomers where the butyl group is a sec-butyl or isobutyl group instead of an n-butyl group.

The analytical challenge lies in separating and quantifying these closely related compounds. This guide compares three common analytical techniques for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and a stationary phase.Differentiation of isomers based on the chemical environment of atomic nuclei.
Resolution High resolution for volatile isomers.Good resolution, especially with chiral stationary phases for stereoisomers.Can resolve structural and positional isomers; chiral resolving agents may be needed for enantiomers.
Sensitivity High, especially with a Flame Ionization Detector (FID).Moderate to high, depending on the detector (e.g., UV, RI, MS).Lower sensitivity compared to chromatographic methods.
Sample Preparation Simple, direct injection of diluted sample. Derivatization may be needed for less volatile isomers.Can be more complex, requiring selection of appropriate mobile and stationary phases.Relatively simple, sample dissolved in a deuterated solvent.
Analysis Time Relatively fast, typically under 30 minutes.Can be longer, depending on the separation complexity.Fast for simple spectra, but can be longer for complex mixtures or 2D NMR.
Cost-Effectiveness Generally lower instrument and operational costs.Higher instrument and solvent costs.High initial instrument cost, but lower operational costs.
Data Interpretation Based on retention times and peak areas.Based on retention times and peak areas.Based on chemical shifts, coupling constants, and peak integrals. Provides structural information.

Experimental Protocols

Gas Chromatography (GC) Method

Objective: To separate and quantify volatile isomeric impurities of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar column, such as one with a polyethylene glycol (WAX) stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for separating alcohols.[1]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent like dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 to avoid column overload.[1]

  • Data Analysis: Identify peaks corresponding to this compound and its isomers based on their retention times, which are determined by analyzing reference standards if available. Quantify the isomers by comparing their peak areas to the total peak area (area percent normalization).

High-Performance Liquid Chromatography (HPLC) Method

Objective: To separate and quantify isomeric impurities, particularly non-volatile or thermally labile ones.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector. An RI detector is often suitable for alcohols that lack a strong UV chromophore.[2]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For separating stereoisomers, a chiral stationary phase (CSP) would be necessary.[3][4]

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The composition may need optimization for best separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: RI detector. If derivatization is performed to introduce a UV-active group, a UV detector can be used.[5][6]

    • Injection Volume: 10 µL

  • Data Analysis: Identify and quantify isomers based on their retention times and peak areas from the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Objective: To identify and quantify structural and positional isomers based on their unique NMR spectra.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. The chemical shifts of protons adjacent to the hydroxyl group and on the cyclopentyl ring will be indicative of the isomeric structure.[7]

    • Acquire a ¹³C NMR and DEPT spectra to determine the number of different carbon environments and the types of carbon atoms (CH, CH₂, CH₃), which can help distinguish between isomers.[8]

  • Data Analysis:

    • Identify the signals corresponding to this compound and its isomers.

    • Quantify the isomers by integrating the unique, well-resolved signals for each isomer in the ¹H NMR spectrum. The ratio of the integrals will correspond to the molar ratio of the isomers. Absolute quantification is also possible using an internal standard.[9]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Prepared Sample Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: Gas Chromatography experimental workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Prepared Sample Separate Separation on Column Inject->Separate Detect RI/UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify

Caption: High-Performance Liquid Chromatography experimental workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire Spectra (1H, 13C) Dissolve->Acquire Prepared Sample Process Process Spectra Acquire->Process Quantify Signal Integration & Quantification Process->Quantify

Caption: Nuclear Magnetic Resonance Spectroscopy experimental workflow.

Conclusion

The choice of analytical technique for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography is a robust and cost-effective method for routine quality control of volatile isomers.

  • High-Performance Liquid Chromatography offers versatility, especially for less volatile compounds or when chiral separation is required.

  • Nuclear Magnetic Resonance Spectroscopy provides unambiguous structural information and is an excellent tool for identifying and quantifying unknown isomers, although it has lower sensitivity.

For comprehensive characterization, a combination of these techniques is often employed. For instance, GC or HPLC can be used for initial screening and quantification, while NMR can confirm the identity of the separated isomers. This multi-technique approach ensures a thorough and accurate assessment of the isomeric purity of this compound.

References

Safety Operating Guide

Safe Disposal of 1-Butyl-1-cyclopentanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step disposal procedure for 1-Butyl-1-cyclopentanol.

Hazard and Safety Information

This compound is classified as harmful if swallowed.[1] Adherence to standard laboratory safety protocols is crucial when handling this compound.

Hazard Classification & Precautionary Statements
GHS Classification Acute toxicity - Oral, Category 4[1]
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statement (Prevention) P264: Wash hands and any exposed skin thoroughly after handling.[1]
P270: Do not eat, drink or smoke when using this product.[1]
Precautionary Statement (Response) P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P330: Rinse mouth.[1]
Precautionary Statement (Disposal) P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Disposal Workflow

The proper disposal of this compound must be handled as hazardous waste. Do not discharge it into drains or the environment.[2] The following workflow outlines the necessary steps for its safe disposal.

cluster_prep Preparation cluster_containment Containment cluster_storage Temporary Storage cluster_disposal Final Disposal a Wear appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves b Place waste this compound into a designated, labeled, and sealable hazardous waste container. a->b c Ensure container is compatible with organic compounds. b->c d Store the sealed container in a designated hazardous waste accumulation area. c->d e Area must be well-ventilated and away from ignition sources. d->e f Arrange for pickup by a licensed hazardous waste disposal company. e->f g Follow all institutional and local regulations for waste manifest and handover. f->g

Disposal workflow for this compound.

Experimental Protocols for Waste Handling

Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Container Management:

  • Empty containers that held this compound should be treated as hazardous waste, as they may retain product residue.

  • Containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]

  • Only use approved packaging for waste collection to prevent leaks or reactions.[2]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.